4-Fluoropyridine-3-boronic acid
Description
Properties
IUPAC Name |
(4-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHZOURNTIVCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382282 | |
| Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860626-80-8 | |
| Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoropyridine 3-boronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoropyridine-3-boronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoropyridine-3-boronic acid is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining a fluorinated pyridine ring with a reactive boronic acid moiety, make it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions—a cornerstone of contemporary drug discovery. Detailed experimental protocols and graphical representations of synthetic and mechanistic pathways are included to facilitate its practical application in the laboratory.
Chemical Properties and Structure
This compound is a solid organic compound at room temperature.[1] The presence of a fluorine atom on the pyridine ring significantly influences its electronic properties, enhancing its utility in various chemical transformations.
Structural Identifiers
The definitive structure of this compound can be represented by several standard chemical notations.
-
SMILES (Simplified Molecular-Input Line-Entry System): OB(O)c1cncc(F)c1
-
InChI (International Chemical Identifier): InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H[2]
-
InChI Key: FJHZOURNTIVCIA-UHFFFAOYSA-N[2]
Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BFNO₂ | [2][3] |
| Molecular Weight | 140.91 g/mol | [1][4] |
| Appearance | Solid | [1][3] |
| Purity | Typically ≥95% | [2] |
| CAS Number | 870475-19-1 (representative) | N/A |
Synthesis and Experimental Protocols
The synthesis of pyridinylboronic acids, including this compound, is most commonly achieved through a halogen-metal exchange followed by borylation. This robust method allows for the regioselective introduction of the boronic acid group onto the pyridine ring.
General Synthesis Workflow
The general strategy involves the deprotonation of a halopyridine at low temperatures using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a borate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.
Caption: General workflow for the synthesis of pyridine boronic acids.
Detailed Experimental Protocol: Synthesis of a Pyridine Boronic Acid
The following is a representative protocol for the synthesis of a pyridylboronic acid via lithium-halogen exchange, adapted from established procedures for similar compounds.[5] This method can be tailored for the synthesis of this compound starting from a suitable 3-halo-4-fluoropyridine precursor.
-
Reaction Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet. The flask is charged with anhydrous toluene and tetrahydrofuran (THF) in a 4:1 ratio, followed by the addition of triisopropyl borate and the 3-halo-4-fluoropyridine starting material.[5]
-
Lithiation: The reaction mixture is cooled to between -40 °C and -78 °C using a dry ice/acetone bath.[5][6] A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise via a syringe pump over approximately one hour, ensuring the internal temperature remains constant.[5] The reaction proceeds via a halogen-lithium exchange, which is significantly faster than the reaction between n-BuLi and the borate ester.[5]
-
Borylation and Quench: The generated 3-lithio-4-fluoropyridine intermediate rapidly reacts in situ with the triisopropyl borate present in the mixture to form the corresponding boronate ester.[5] The reaction is stirred for an additional 30 minutes at the same low temperature.[5]
-
Workup and Isolation: The reaction is quenched by the addition of aqueous hydrochloric acid (HCl) and allowed to warm to room temperature.[6] The pH of the aqueous layer is carefully adjusted to approximately 7.6-7.7 with aqueous sodium hydroxide (NaOH), which causes the precipitation of the crude boronic acid product.[5]
-
Purification: The aqueous mixture is saturated with sodium chloride and extracted multiple times with an organic solvent like THF or ethyl acetate.[5] The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[6] Further purification can be achieved by recrystallization from a suitable solvent such as acetonitrile.[5]
Reactivity and Key Applications
The primary utility of this compound in organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[8]
The Suzuki-Miyaura Coupling Reaction
In a typical Suzuki-Miyaura reaction, an organoboronic acid is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[8] The reaction is highly valued in pharmaceutical development for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids.[7][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction involving a pyridine boronic acid.
-
Reagent Preparation: In a reaction vessel, the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) are combined.[10]
-
Catalyst Addition: A palladium catalyst, such as Pd(dppf)Cl₂ (1-5 mol%), is added to the mixture.[11] The choice of catalyst and ligand can be critical and may require optimization.[10]
-
Solvent and Degassing: A suitable solvent system (e.g., a mixture of dioxane and water) is added. The reaction mixture is then thoroughly degassed by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[11]
-
Reaction: The vessel is sealed and heated to a temperature typically ranging from 65 °C to 100 °C.[11] The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The resulting crude product is then purified, typically by column chromatography on silica gel.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of fluorinated pyridine scaffolds is a widely used strategy in drug design. The fluorine atom can modulate a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and can influence its binding affinity to biological targets through favorable electrostatic interactions. Boronic acids themselves have gained significant attention as pharmacophores, with several boron-containing drugs, like the anticancer agent bortezomib, receiving regulatory approval.[12]
This compound serves as a critical precursor for synthesizing 4-arylpyridines, a substructure found in numerous active pharmaceutical ingredients (APIs).[9] Its use in Suzuki-Miyaura coupling allows for the efficient and modular assembly of complex drug candidates, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[7] The versatility and reactivity of this building block make it an indispensable tool for medicinal chemists aiming to develop novel therapeutics.[13]
References
- 1. 3-fluoropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2-Fluoropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]
- 4. 3-Fluoropyridine-4-boronic acid | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Fluoropyridine-4-boronic Acid
Executive Summary: This technical guide provides a comprehensive overview of 3-Fluoropyridine-4-boronic acid, a key building block in modern organic synthesis and drug discovery. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its application in Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, scientists, and professionals in the field of drug development.
A Note on Chemical Identification: The initial request specified 4-Fluoropyridine-3-boronic acid with CAS number 458532-87-3. However, extensive database searches indicate a likely discrepancy. The CAS number 458532-97-3 is consistently and authoritatively assigned to the isomeric compound, 3-Fluoropyridine-4-boronic acid . Given the prevalence of data for the latter, this guide focuses on 3-Fluoropyridine-4-boronic acid as the probable compound of interest.
Chemical Properties and Identifiers
3-Fluoropyridine-4-boronic acid is a white to off-white solid organic compound.[1] Its structure incorporates a pyridine ring, a versatile heterocyclic motif prevalent in many biologically active molecules, functionalized with a fluorine atom and a boronic acid group.[2] This combination of features makes it a valuable reagent in synthetic chemistry.
The following table summarizes the key chemical properties and identifiers for 3-Fluoropyridine-4-boronic acid.
| Property | Value | Source(s) |
| Chemical Name | 3-Fluoropyridine-4-boronic acid | [3][4] |
| Synonyms | (3-fluoropyridin-4-yl)boronic acid, 3-Fluoro-4-pyridylboronic acid | [1][3] |
| CAS Number | 458532-97-3 | [3][4][5][6] |
| Molecular Formula | C₅H₅BFNO₂ | [1][3][4][5] |
| Molecular Weight | 140.91 g/mol | [1][3][4] |
| Melting Point | 220 °C (decomposes) | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Purity | Typically ≥98% | [3][5] |
| InChI Key | QUHSESYLMZVXCN-UHFFFAOYSA-N | [4] |
| SMILES | OB(O)c1ccncc1F | [4] |
Safety and Handling
3-Fluoropyridine-4-boronic acid is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [4] |
| GHS Pictograms | [7] | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] |
| Storage | Store in a freezer under an inert atmosphere. | [8] |
Synthesis and Experimental Protocols
The synthesis of pyridinylboronic acids can be achieved through several methods, with one of the most common being the halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.[9]
Representative Synthesis of 3-Fluoropyridine-4-boronic acid
Caption: A representative workflow for the synthesis of 3-Fluoropyridine-4-boronic acid.
Detailed Experimental Protocol (Representative):
-
Reaction Setup: A solution of 4-bromo-3-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
-
Borylation and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M). The mixture is allowed to warm to room temperature.
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield 3-Fluoropyridine-4-boronic acid.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
3-Fluoropyridine-4-boronic acid is a valuable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction forms a carbon-carbon bond between the pyridine ring and an aryl or vinyl halide/triflate, a crucial transformation for constructing the complex molecular scaffolds of many pharmaceuticals and functional materials.[2]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the microwave-assisted Suzuki-Miyaura coupling of a fluoropyridine boronic acid with an aryl bromide, adapted from a similar procedure.[3]
Materials:
-
3-Fluoropyridine-4-boronic acid (1.2 eq)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
10 mL microwave vial with a stir bar
Procedure:
-
Vial Charging: To the microwave vial, add the aryl bromide, 3-Fluoropyridine-4-boronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system to the vial.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired biaryl product.
Role in Drug Discovery and Signaling Pathways
3-Fluoropyridine-4-boronic acid is not known to be directly involved in biological signaling pathways. Instead, its significance in drug discovery lies in its role as a key structural motif and building block for the synthesis of complex, biologically active molecules. The 3-fluoropyridine moiety is incorporated into various kinase inhibitors, which are a major class of targeted cancer therapeutics.
Kinase inhibitors function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The 3-fluoropyridyl group can be a critical component of these inhibitors, contributing to their binding affinity and selectivity for the target kinase. For example, molecules containing pyrazolopyridine cores, which can be synthesized using building blocks like 3-Fluoropyridine-4-boronic acid, have been developed as potent inhibitors of kinases such as FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia (AML).
Caption: Use of 3-Fluoropyridine-4-boronic acid as a building block for kinase inhibitors.
Conclusion
3-Fluoropyridine-4-boronic acid (CAS 458532-97-3) is a synthetically valuable compound with significant applications in the fields of organic chemistry and medicinal chemistry. Its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules, particularly those with potential as therapeutic agents like kinase inhibitors. Proper handling and safety precautions are essential when working with this reagent. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this important chemical entity in their work.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. A kind of preparation method of N-substituted tetrahydropyridine-3/4-boronic acid/ester - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of 4-Fluoropyridine-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 4-Fluoropyridine-3-boronic acid, a key building block in medicinal chemistry and drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols, and comprehensive characterization data.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 4-fluoropyridin-3-yl moiety into various molecular scaffolds. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making this reagent particularly attractive for the development of novel therapeutics.
Synthesis
A common and effective method for the synthesis of pyridinylboronic acids is the lithium-halogen exchange of a corresponding halopyridine precursor, followed by borylation with a trialkyl borate. For the synthesis of this compound, the logical starting material is 3-bromo-4-fluoropyridine.
Proposed Synthetic Pathway
The synthesis proceeds via a two-step one-pot reaction. First, 3-bromo-4-fluoropyridine undergoes a lithium-halogen exchange at low temperature using n-butyllithium to form the highly reactive 3-lithio-4-fluoropyridine intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of pyridinylboronic acids.[1][2]
Materials:
-
3-Bromo-4-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-4-fluoropyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.
-
Slowly add the triisopropyl borate solution to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Adjust the pH of the aqueous layer to approximately 9 with 1 M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[3]
Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following tables summarize the expected and representative data for the compound.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 860626-80-8 | [4] |
| Molecular Formula | C₅H₅BFNO₂ | [4] |
| Molecular Weight | 140.91 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | >95% | [4] |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.60 | d | ~4.8 | H-2 |
| ~8.45 | d | ~2.0 | H-6 |
| ~7.40 | t | ~7.0 | H-5 |
| ~8.20 (broad s) | s | - | B(OH)₂ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| ~160.0 (d) | ¹J(C,F) ≈ 250 | C-4 |
| ~152.0 (d) | ³J(C,F) ≈ 15 | C-2 |
| ~145.0 (d) | ⁴J(C,F) ≈ 3 | C-6 |
| ~120.0 (d) | ²J(C,F) ≈ 20 | C-5 |
| ~110.0 (broad) | - | C-3 |
Table 3: Representative Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 141.04 | [M+H]⁺ |
| 123.03 | [M+H - H₂O]⁺ |
Table 4: Representative Infrared (IR) Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Broad, Strong | O-H stretch (boronic acid) |
| ~1610 | Medium | C=C/C=N stretch (pyridine ring) |
| ~1470 | Medium | C-C stretch (pyridine ring) |
| ~1360 | Strong | B-O stretch |
| ~1250 | Strong | C-F stretch |
| ~1040 | Medium | B-C stretch |
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed synthetic protocol, based on established methodologies, offers a reliable route to this important building block. The provided characterization data, while predictive, serves as a valuable reference for researchers in the confirmation of their synthetic outcomes. The successful synthesis and characterization of this compound will facilitate its application in the development of novel chemical entities with potential therapeutic applications.
References
(4-Fluoropyridin-3-yl)boronic Acid: A Technical Guide for Researchers
An In-depth Examination of the Physical Properties, Synthesis, and Application of a Key Building Block in Medicinal Chemistry
Introduction
(4-Fluoropyridin-3-yl)boronic acid (CAS No. 860626-80-8) is a fluorinated heterocyclic organoboronic acid that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its structural motifs are pivotal in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The presence of a fluorine atom on the pyridine ring can significantly modulate the physicochemical properties of resulting molecules, including their metabolic stability, bioavailability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the physical properties of (4-fluoropyridin-3-yl)boronic acid, detailed experimental protocols for its application, and a visualization of its role in synthetic organic chemistry.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of (4-fluoropyridin-3-yl)boronic acid is presented below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 860626-80-8 | [1][2] |
| Molecular Formula | C₅H₅BFNO₂ | [1][2] |
| Molecular Weight | 140.91 g/mol | [1][2] |
| Boiling Point | 308.8 °C at 760 mmHg | |
| Flash Point | 140.6 °C | |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | ≥95% | [1] |
| InChI Key | FJHZOURNTIVCIA-UHFFFAOYSA-N | [1] |
Experimental Protocols
The primary application of (4-fluoropyridin-3-yl)boronic acid in drug development is its use as a coupling partner in the Suzuki-Miyaura reaction to form biaryl and heteroaryl structures. Below is a detailed, generalized protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a related isomer, 2-fluoropyridine-3-boronic acid, and serves as a robust starting point for reactions involving (4-fluoropyridin-3-yl)boronic acid.[5]
Materials:
-
(4-Fluoropyridin-3-yl)boronic acid (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water)
-
10 mL microwave synthesis vial equipped with a stir bar
Procedure:
-
To the microwave synthesis vial, add (4-fluoropyridin-3-yl)boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Add the chosen solvent system to achieve a reaction concentration of approximately 0.1 - 0.5 M.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Visualization of a Key Application: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis. The following diagram illustrates the generally accepted catalytic cycle for this reaction, showcasing the role of (4-fluoropyridin-3-yl)boronic acid in the formation of a new carbon-carbon bond.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
(4-Fluoropyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction allows for the efficient construction of novel molecular scaffolds. The incorporation of a fluorinated pyridine moiety can impart desirable pharmacokinetic and pharmacodynamic properties to lead compounds. The information provided in this technical guide, including the physical properties and a detailed experimental protocol, serves as a foundational resource for researchers and scientists working with this important synthetic intermediate.
References
An In-Depth Technical Guide to the Safe Handling of 4-Fluoropyridine-3-boronic Acid
Disclaimer: This document provides a comprehensive guide to the safety and handling of 4-Fluoropyridine-3-boronic acid. It is intended for researchers, scientists, and professionals in drug development. The information herein is compiled from safety data sheets of structurally similar compounds, as a specific safety data sheet for this compound (CAS No. 860626-80-8) is not publicly available. Therefore, the guidance provided should be considered a precautionary measure, and a thorough risk assessment should be conducted before handling this chemical.
Hazard Identification and Classification
While specific hazard classifications for this compound are not available, data from analogous compounds such as 2-Fluoropyridine-5-boronic acid, 3-Fluoropyridine-4-boronic acid, and 4-Fluorophenylboronic acid suggest that it may pose the following hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
GHS Hazard Pictograms (Anticipated):
| Pictogram | Hazard Class |
|
| Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Skin Sensitization, Specific Target Organ Toxicity — Single Exposure |
Anticipated Signal Word: Warning[1]
Anticipated Hazard Statements: [1][2][3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Anticipated Precautionary Statements: [1][2][3]
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound and its isomers.
| Property | This compound | 2-Fluoropyridine-5-boronic acid | 4-Fluorophenylboronic acid |
| Molecular Formula | C₅H₅BFNO₂[4] | C₅H₅BFNO₂[2] | C₆H₆BFO₂[1] |
| Molecular Weight | 140.91 g/mol [4] | 140.93 g/mol [2] | 139.92 g/mol [1] |
| Appearance | Solid | Solid | White to off-white powder[5] |
| Melting Point | Not available | Not available | 263 - 265 °C[5] |
| Boiling Point | Not available | Not available | Not available[5] |
| Solubility | Not available | Not available | Not available[5] |
| Flash Point | Not available | Not available | Not available[5] |
Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
3.1. Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid generation of dust.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[6]
3.2. Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Some boronic acids are moisture-sensitive.
Emergency Procedures
4.1. First-Aid Measures
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[7]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion. These may include carbon oxides, nitrogen oxides, hydrogen fluoride, and boron oxides.[2]
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
4.3. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust and contact with the substance.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For small spills of solid material, gently sweep up and place in a suitable, closed container for disposal. Avoid creating dust.[4] For larger spills, it may be necessary to use a hazardous materials team with specialized equipment.
Experimental Protocols and Visualizations
As no specific experimental protocols involving this compound were found, this section provides generalized workflows for handling and disposal of boronic acids.
General Laboratory Handling Workflow
Caption: General laboratory handling workflow for boronic acids.
Chemical Spill Emergency Response
Caption: Emergency response workflow for a solid chemical spill.
Stability and Reactivity
-
Reactivity: Generally, boronic acids are stable under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[2]
-
Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.[2]
-
Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[2]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[2]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and oxides of boron.[2]
Toxicological Information
No specific toxicological data is available for this compound. The information below is based on related compounds and should be treated as indicative of potential hazards.
-
Acute Toxicity: Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to be a skin irritant.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste.
It is imperative to consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.es [fishersci.es]
- 3. aksci.com [aksci.com]
- 4. egr.msu.edu [egr.msu.edu]
- 5. pipharm.com [pipharm.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. CAS#:402960-38-7 | 2-Aminopyrimidine-5-boronic acid Pinacol ester | Chemsrc [chemsrc.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Solubility of 4-Fluoropyridine-3-boronic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the solubility characteristics of 4-Fluoropyridine-3-boronic acid in common organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview based on the solubility profiles of analogous compounds, general principles of boronic acid chemistry, and detailed experimental protocols for determining solubility.
Executive Summary
General Solubility Profile of Fluorinated Pyridine Boronic Acids
The solubility of fluorinated pyridine boronic acids, including this compound, is largely dictated by the polar pyridine ring and the hydrogen-bonding capabilities of the boronic acid moiety. Generally, these compounds exhibit higher solubility in polar solvents.
A qualitative assessment for a closely related compound, 2-Fluoropyridine-3-boronic acid, suggests the following solubility trends, which can be extrapolated as a starting point for this compound[1]:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to be soluble. The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF, Dioxane): Generally expected to be soluble to moderately soluble. The polarity of these solvents can solvate the polar functional groups of the molecule.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl ether): Expected to be sparingly soluble to insoluble. The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[1]
Quantitative Solubility Data for Analogous Boronic Acids
To provide a quantitative perspective, the following table summarizes experimentally determined solubility data for phenylboronic acid and its isomers, which share the core boronic acid functional group. This data can serve as a useful reference for estimating the solubility of this compound, although direct parallels should be drawn with caution due to the electronic and structural differences imparted by the fluoropyridine ring.
Table 1: Mole Fraction Solubility of Phenylboronic Acid Analogs in Organic Solvents [2]
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 |
| 303.15 | 0.075 | |
| 313.15 | 0.120 | |
| 323.15 | 0.185 | |
| 3-Pentanone | 293.15 | 0.135 |
| 303.15 | 0.190 | |
| 313.15 | 0.260 | |
| 323.15 | 0.350 | |
| Acetone | 293.15 | 0.150 |
| 303.15 | 0.210 | |
| 313.15 | 0.285 |
Note: This data is for phenylboronic acid and its derivatives and is intended to provide a general reference for the solubility behavior of boronic acids.
Experimental Protocol for Solubility Determination: Dynamic Method
For researchers requiring precise solubility data for this compound in specific solvents, the dynamic method is a reliable approach. This method involves determining the temperature at which a known concentration of the solute completely dissolves.[3][4][5]
4.1 Materials and Apparatus
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp
-
Luminance probe or a device for visual inspection of turbidity
4.2 Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and transfer it to a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.
-
Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.
-
Solubility Measurement: Place the sealed vial in the controlled temperature bath.
-
Begin stirring and gradually increase the temperature of the bath at a controlled rate.
-
Continuously monitor the solution for turbidity. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.
-
Record this temperature.
-
Data Analysis: Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the solubility (in mole fraction or g/L) as a function of temperature to generate a solubility curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound using the dynamic method.
References
The Advent and Ascendance of Fluorinated Pyridineboronic Acids: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly alter the physicochemical and pharmacological properties of a molecule. When combined with the privileged pyridine motif, a common feature in numerous pharmaceuticals, the resulting fluorinated pyridines are highly sought-after building blocks. This guide provides a comprehensive overview of a particularly valuable subclass: fluorinated pyridineboronic acids. We will delve into their history, synthesis, and reactivity, with a focus on their application in drug discovery, supported by detailed experimental protocols and quantitative data.
The introduction of a boronic acid functional group onto the fluorinated pyridine ring provides a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This has cemented the role of fluorinated pyridineboronic acids as indispensable tools for the synthesis of complex biaryl and heteroaryl structures prevalent in contemporary drug candidates.
Discovery and Historical Context
While the synthesis of the first simple fluorinated pyridine, 4-fluoropyridine, was reported in 1958 by Wibaut and colleagues, the development of their boronic acid derivatives came later, driven by the parallel rise of palladium-catalyzed cross-coupling reactions.[1] The initial syntheses of fluorinated pyridines were often low-yielding and employed hazardous reagents, such as the Balz-Schiemann reaction which uses potentially explosive diazonium salts.[1]
The true value of fluorinated pyridineboronic acids was unlocked with the widespread adoption of the Suzuki-Miyaura coupling in the pharmaceutical industry. The ability to predictably and efficiently construct C-C bonds made these compounds key intermediates for introducing the fluoropyridyl moiety into drug candidates. This moiety is known to enhance metabolic stability, modulate pKa, and improve binding affinity and bioavailability.[2]
Physicochemical Properties and Reactivity
The introduction of one or more fluorine atoms into the pyridine ring has a significant impact on the properties of the corresponding boronic acid.
-
Acidity: Fluorine is a potent electron-withdrawing group, which increases the Lewis acidity of the boronic acid.[2] This can be observed in the pKa values of analogous fluorinated phenylboronic acids, which are generally lower than their non-fluorinated counterparts.[3] A lower pKa indicates a stronger Lewis acid.
-
Reactivity in Suzuki-Miyaura Coupling: The increased Lewis acidity and electron-deficient nature of the fluorinated pyridine ring can have a dual effect on Suzuki-Miyaura coupling reactions. While a more Lewis acidic boronic acid can sometimes be beneficial, an overly electron-deficient pyridine ring can hinder the crucial transmetalation step of the catalytic cycle.[2] Consequently, fluorinated pyridineboronic acids may exhibit lower reactivity and provide more modest yields compared to their more electron-rich, non-fluorinated analogs under identical conditions.[2]
Data Presentation
Comparative pKa Values of Fluorinated Phenylboronic Acids
The following table provides the pKa values for a series of fluorinated phenylboronic acids. This data serves as a useful proxy for understanding the effect of fluorine substitution on the acidity of pyridineboronic acids.
| Compound | pKa |
| Phenylboronic acid | 8.86 |
| 4-Fluorophenylboronic acid | 8.77 |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |
Data sourced from Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.[3]
Comparative Yields in Suzuki-Miyaura Coupling
The following table summarizes the yields of Suzuki-Miyaura coupling of various boronic acids and esters with pyridine-2-sulfonyl fluoride (PyFluor), illustrating the impact of electronic effects on reaction efficiency.
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) |
| 4-Methoxyphenyl boronic acid | PyFluor | 2-(4-Methoxyphenyl)pyridine | 48 |
| 4-Cyanophenyl boronic acid | PyFluor | 2-(4-Cyanophenyl)pyridine | 10 |
| 3-Pyridyl boronic ester | PyFluor | 2-(3-Pyridyl)pyridine | Modest |
| 4-Pyridyl boronic ester | PyFluor | 2-(4-Pyridyl)pyridine | Modest |
Data sourced from Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[4] The lower yield for the electron-deficient 4-cyanophenyl boronic acid compared to the electron-rich 4-methoxyphenyl boronic acid is indicative of the trend often observed with fluorinated pyridineboronic acids.[2]
NMR Spectroscopic Data
NMR spectroscopy is a critical tool for the characterization of fluorinated pyridineboronic acids.
| Nucleus | Typical Chemical Shift Range (ppm) | Comments |
| ¹⁹F | +80 to +170 (Aryl-F, relative to neat CFCl₃) | The chemical shift is highly sensitive to the electronic environment and the position of the fluorine atom on the pyridine ring. |
| ¹¹B | +18 to +30 (for tricoordinate boronic acids, relative to BF₃·OEt₂) | The chemical shift moves upfield upon coordination to a Lewis base or formation of a boronate ester, reflecting the change from sp² to sp³ hybridization.[5] |
Data compiled from various sources.[6][7]
Biological Activity of Kinase Inhibitors
The fluoropyridine moiety is a key component of several potent kinase inhibitors. The following table presents IC50 values for selected Janus kinase (JAK) inhibitors.
| Compound | Target(s) | IC50 (nM) |
| Tofacitinib | JAK1, JAK2, JAK3 | 1 (JAK3), 20 (JAK2), 112 (JAK1) |
| Filgotinib | JAK1 | 10 (JAK1), 28 (JAK2), 810 (JAK3), 116 (TYK2) |
| Upadacitinib | JAK1 | 45 (JAK1), 109 (JAK2), 2100 (JAK3), 4700 (TYK2) |
Data sourced from various publications on JAK inhibitors.[8]
Experimental Protocols
Synthesis of 2-Fluoropyridine-4-boronic acid
This protocol describes the synthesis of 2-fluoropyridine-4-boronic acid from 4-bromo-2-fluoropyridine.[9]
Materials:
-
4-Bromo-2-fluoropyridine
-
Triisopropyl borate
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexane)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-bromo-2-fluoropyridine (30.0 g, 0.17 mol) and triisopropyl borate (38.4 g, 0.20 mol) in a mixture of anhydrous toluene and THF (4:1, 250 mL) under a nitrogen atmosphere.[9]
-
Cool the reaction mixture to -78 °C.[9]
-
Slowly add n-butyllithium (80 mL, 0.20 mol, 2.5 M in hexane) dropwise over 30 minutes, maintaining the temperature at -78 °C.[9]
-
Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.[9]
-
Slowly warm the reaction mixture to -20 °C over 1 hour.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[9]
-
Acidify the reaction mixture to a pH of 2 with 3N HCl (50 mL) and stir at room temperature for 15 minutes.[9]
-
Transfer the mixture to a separatory funnel and partition between EtOAc (150 mL) and water (150 mL).[9]
-
Separate the organic layer and wash it sequentially with water and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-fluoropyridin-4-yl)boronic acid as a white solid (22.0 g, 91% yield).[9]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a fluorinated pyridineboronic acid with an aryl halide.[2]
Materials:
-
Fluorinated pyridineboronic acid (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the fluorinated pyridineboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add the degassed solvent (e.g., 1,4-dioxane, 5 mL, and if required, water, 1 mL) via syringe.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Synthesis of a Fluorinated Pyridineboronic Acid
Caption: General workflow for the synthesis of a fluorinated pyridineboronic acid.
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Impact of Fluorination on Drug Properties
Caption: The multifaceted impact of fluorination on drug-like properties.
JAK-STAT Signaling Pathway
Caption: Simplified schematic of the JAK-STAT signaling pathway and the point of inhibition.
Conclusion
Fluorinated pyridineboronic acids have firmly established themselves as essential reagents in the modern synthetic chemist's toolbox, particularly within the realm of drug discovery. Their ability to introduce the fluoropyridine motif, with all its attendant benefits for pharmacological properties, via the robust and versatile Suzuki-Miyaura coupling, is unparalleled. While their synthesis and reactivity can present challenges compared to non-fluorinated analogs, a thorough understanding of the principles outlined in this guide allows researchers to harness their full potential. As the demand for more sophisticated and effective therapeutics continues to grow, the importance and application of fluorinated pyridineboronic acids are set to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 4-Fluoropyridine-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, comprehensive spectral data (NMR, IR, MS) for 4-Fluoropyridine-3-boronic acid is limited. This guide utilizes representative data from its isomer, 3-Fluoropyridine-4-boronic acid , to illustrate the principles of spectral analysis and data presentation for this class of compounds. All presented data should be considered illustrative for this reason.
Introduction
This compound is a valuable building block in synthetic chemistry, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in medicinal chemistry and materials science necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a detailed overview of the spectral characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectral Data Summary
The following tables summarize the key spectral data for the representative compound, 3-Fluoropyridine-4-boronic acid.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Note: Specific ¹H NMR data for this compound or its close isomers was not found in the public domain during the search.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Note: Specific ¹³C NMR data for this compound or its close isomers was not found in the public domain during the search.
Table 3: Mass Spectrometry (MS) Data
| m/z | Ion Type |
| 141.0397 | [M+H]⁺ (Calculated for C₅H₅BFNO₂) |
| 163.0216 | [M+Na]⁺ (Calculated for C₅H₅BFNO₂Na) |
Note: The mass spectrometry data is based on the computed molecular weight of this compound (140.91 g/mol ). Boronic acids can be challenging to analyze by mass spectrometry and may form various adducts or dehydrate in the ion source.
Table 4: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Broad | O-H stretch (boronic acid) |
| ~1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1400-1300 | Strong | B-O stretch |
| ~1250-1200 | Medium-Strong | C-F stretch |
| ~1100-1000 | Medium | B-OH bend |
Note: This is a representative IR data table for a fluorinated pyridine boronic acid, highlighting the expected characteristic absorption bands.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the boronic acid is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical as boronic acids can exist in equilibrium with various boronate species, and this equilibrium can be solvent-dependent.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include 16-32 scans, a relaxation delay of 1-5 seconds, and a spectral width of approximately 16 ppm. The spectrum is referenced to the residual solvent peak.
-
¹³C NMR Acquisition: A one-dimensional carbon spectrum with proton decoupling is acquired. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening from the boron nucleus, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-10 seconds) are typically required. The spectral width is generally around 220 ppm, and the spectrum is referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is typically recorded over the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the analyte (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture thereof. To promote ionization, a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode may be added.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are preferred for accurate mass measurements.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is acquired in either positive or negative ion mode over a relevant mass-to-charge (m/z) range.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectral characterization of a chemical compound and the logical relationship between the different spectroscopic techniques.
Caption: General workflow for the synthesis, purification, and spectral characterization of a chemical compound.
Caption: Logical relationship of spectroscopic techniques in elucidating the structure of a molecule.
The Emergence of Organoboron Compounds in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique chemical properties of boron have positioned organoboron compounds as a compelling class of molecules in modern medicinal chemistry. Their ability to form reversible covalent bonds with biological targets has led to the development of several FDA-approved drugs for a range of diseases, from cancer to inflammatory skin conditions and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core principles of organoboron compounds in drug discovery, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction: The Boron Advantage in Drug Design
The utility of boron-containing compounds in medicine has evolved significantly from the simple antiseptic properties of boric acid. The modern era of organoboron pharmaceuticals was arguably ushered in with the approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[1] This milestone overcame initial skepticism regarding the potential toxicity of boron-containing compounds and highlighted the therapeutic potential of leveraging boron's unique electronic characteristics.[1][2]
The key to the biological activity of many organoboron compounds lies in the electron-deficient nature of the boron atom. This allows it to act as a Lewis acid, readily accepting a pair of electrons from a nucleophilic residue, such as the hydroxyl group of a serine or threonine in an enzyme's active site. This interaction forms a stable but reversible covalent bond, effectively and potently inhibiting the enzyme's function.[1] This reversible covalent inhibition mechanism offers a distinct advantage over irreversible inhibitors, potentially leading to improved safety profiles.
Several classes of organoboron compounds have been explored in medicinal chemistry, with boronic acids and benzoxaboroles being the most prominent.[1][2] The versatility of boronic acids in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has further fueled their exploration in drug discovery programs.
Approved Organoboron Drugs: A Snapshot of Success
To date, the U.S. Food and Drug Administration (FDA) has approved five key organoboron drugs, demonstrating their therapeutic impact across different disease areas.[2]
| Drug Name (Trade Name) | Chemical Class | Target | Indication |
| Bortezomib (Velcade®) | Dipeptidyl boronic acid | 26S Proteasome (β5 subunit) | Multiple Myeloma, Mantle Cell Lymphoma |
| Ixazomib (Ninlaro®) | Dipeptidyl boronic acid | 26S Proteasome (β5 subunit) | Multiple Myeloma |
| Crisaborole (Eucrisa®) | Benzoxaborole | Phosphodiesterase 4 (PDE4) | Atopic Dermatitis |
| Tavaborole (Kerydin®) | Benzoxaborole | Leucyl-tRNA synthetase (LeuRS) | Onychomycosis |
| Vaborbactam (in Vabomere®) | Cyclic boronic acid | β-lactamases (Class A and C) | Complicated Urinary Tract Infections |
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy of organoboron drugs stems from their precise inhibition of key biological targets. Understanding these mechanisms and the signaling pathways they modulate is crucial for rational drug design and development.
Proteasome Inhibition: Bortezomib and Ixazomib
Bortezomib and its orally bioavailable successor, ixazomib, are potent and reversible inhibitors of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[3][4] Specifically, they target the chymotrypsin-like activity of the β5 subunit of the 20S core particle.[3][4] The boronic acid moiety of these drugs forms a tetrahedral intermediate with the N-terminal threonine residue in the active site of the β5 subunit, leading to the inhibition of proteasomal activity.
Inhibition of the proteasome disrupts the degradation of numerous regulatory proteins, leading to a cascade of downstream effects that are particularly detrimental to cancer cells, which often exhibit a higher proteasome activity. A key consequence is the stabilization of IκB, an inhibitor of the transcription factor NF-κB.[5] This prevents NF-κB from translocating to the nucleus and activating the transcription of pro-survival and anti-apoptotic genes. The accumulation of misfolded and ubiquitinated proteins also induces endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis.
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by bortezomib/ixazomib.
Phosphodiesterase 4 (PDE4) Inhibition: Crisaborole
Crisaborole is a non-steroidal anti-inflammatory agent that topically treats atopic dermatitis.[6] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade within immune cells and keratinocytes.[6] PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.
By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels.[7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[8] Activated CREB promotes the transcription of anti-inflammatory cytokines, such as IL-10, while inhibiting the transcription of pro-inflammatory cytokines like TNF-α, IL-2, IL-4, IL-5, and IL-13.[8] The net effect is a reduction in the local inflammation that characterizes atopic dermatitis.
Caption: The cAMP signaling pathway and its modulation by the PDE4 inhibitor crisaborole.
Leucyl-tRNA Synthetase (LeuRS) Inhibition: Tavaborole
Tavaborole is a topical antifungal agent used for the treatment of onychomycosis (fungal nail infection).[9] It belongs to the oxaborole class of compounds and exerts its antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[9]
The mechanism of inhibition is unique to the oxaborole scaffold. The boron atom in tavaborole forms a covalent adduct with the ribose diol of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This traps the tRNA in the editing site, preventing the catalytic cycle of protein synthesis from proceeding. This leads to a depletion of charged leucyl-tRNA, halting protein synthesis and ultimately resulting in fungal cell death. The selectivity of tavaborole for the fungal enzyme over its human counterpart is a key factor in its favorable safety profile.
Quantitative Data on Approved Organoboron Drugs
The potency, selectivity, and pharmacokinetic properties of organoboron drugs are critical to their therapeutic success. The following tables summarize key quantitative data for the five FDA-approved drugs.
Table 4.1: In Vitro Potency
| Drug | Target | Assay Type | IC50 / Ki / MIC | Organism/Cell Line |
| Bortezomib | 20S Proteasome (β5) | Enzyme Assay | Ki: 0.62 nM | Human |
| Cell-based Assay | IC50: 7 nM (average) | NCI-60 panel | ||
| Ixazomib | 20S Proteasome (β5) | Enzyme Assay | IC50: 3.4 nM, Ki: 0.93 nM[3][7][10] | Human |
| 20S Proteasome (β1) | Enzyme Assay | IC50: 31 nM[3] | Human | |
| 20S Proteasome (β2) | Enzyme Assay | IC50: 3500 nM[3] | Human | |
| Crisaborole | PDE4 | Enzyme Assay | IC50: 490 nM[11] | Human |
| Tavaborole | Leucyl-tRNA synthetase | Enzyme Assay | IC50: ~1 µM | Saccharomyces cerevisiae |
| MIC | 0.5 - 1.0 µg/mL | Trichophyton rubrum[12][13] | ||
| Vaborbactam | KPC-2 β-lactamase | Enzyme Assay | Ki: ~60 nM | Klebsiella pneumoniae |
| AmpC β-lactamase | Enzyme Assay | Ki: ~1.1 µM | Enterobacter cloacae |
Table 4.2: Pharmacokinetic Properties
| Drug | Administration | Cmax | Tmax | Terminal Half-life (t1/2) | Clearance | Volume of Distribution (Vd) | Bioavailability |
| Bortezomib | Intravenous | 57 - 112 ng/mL | ~30 min | 9 - 15 h (initial) | 102 - 112 L/h (initial) | 498 - 1884 L/m² | N/A |
| Ixazomib | Oral | 33.8 ng/mL | 1.5 h | 9.5 days[10] | 1.86 L/h[10] | 543 L[10] | 58%[10] |
| Crisaborole | Topical (2%) | 127 ng/mL | 3 h | ~6 h | N/A | N/A | Low systemic absorption[6][14] |
| Tavaborole | Topical (5%) | 5.17 ng/mL | 8 h | 28.5 h[9] | N/A | N/A | Low systemic absorption[9] |
| Vaborbactam | Intravenous | ~179 µg/mL | End of infusion | ~2.2 h | ~11.5 L/h | ~18.6 L | N/A |
Note: Pharmacokinetic parameters can vary based on patient population, dose, and study design.
Experimental Protocols
The development and characterization of organoboron compounds rely on a variety of specialized in vitro and in vivo assays. Below are outlines of key experimental protocols for assessing the activity of these drugs.
Proteasome Inhibition Assay (Fluorogenic)
Objective: To determine the inhibitory activity of a compound against the chymotrypsin-like activity of the 20S proteasome.
Principle: The assay utilizes a fluorogenic peptide substrate, such as Suc-LLVY-AMC, which is specifically cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the proteasome activity.
Materials:
-
Purified 20S proteasome
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC in DMSO)
-
Test compound (e.g., bortezomib) and vehicle control (DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the microplate, add the diluted test compound or vehicle control.
-
Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.[11][15][16]
PDE4 Inhibition Assay (Fluorescence Polarization)
Objective: To measure the inhibitory effect of a compound on the enzymatic activity of PDE4.
Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP). In its cyclic form, the small FAM-cAMP molecule tumbles rapidly in solution, resulting in low FP. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. The resulting larger complex tumbles more slowly, leading to a high FP signal. An inhibitor of PDE4 will prevent this conversion, resulting in a low FP signal.
Materials:
-
Recombinant human PDE4 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Binding agent (e.g., IMAP beads or similar)
-
Test compound (e.g., crisaborole) and positive control (e.g., roflumilast)
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Add the diluted compounds or controls to the microplate wells.
-
Add the PDE4 enzyme to all wells except the "no enzyme" control.
-
Incubate briefly (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for enzymatic reaction.
-
Stop the reaction and initiate signal development by adding the binding agent to all wells.
-
Incubate for another period (e.g., 30-60 minutes) to allow for binding.
-
Read the fluorescence polarization on the microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.[7][14]
Aminoacyl-tRNA Synthetase (aaRS) Inhibition Assay
Objective: To determine the inhibitory activity of a compound against a specific aminoacyl-tRNA synthetase, such as LeuRS.
Principle: This assay measures the attachment of a radiolabeled amino acid to its cognate tRNA, catalyzed by the aaRS enzyme. An inhibitor will reduce the amount of radiolabeled aminoacyl-tRNA formed.
Materials:
-
Purified recombinant aaRS enzyme (e.g., LeuRS)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 20 mM KCl, 10 mM MgCl₂, 4 mM DTT)
-
Radiolabeled amino acid (e.g., [³H]-Leucine)
-
Unlabeled amino acid
-
ATP
-
Cognate tRNA (e.g., tRNALeu)
-
Test compound (e.g., tavaborole)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and radiolabeled amino acid.
-
Prepare serial dilutions of the test compound.
-
In reaction tubes, combine the reaction mixture, tRNA, and the test compound at various concentrations.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding the aaRS enzyme.
-
Incubate for a defined time (e.g., 10-20 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the tRNA and any charged aminoacyl-tRNA.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled amino acid.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.[3][17]
The Organoboron Drug Discovery Workflow
The discovery and development of novel organoboron drugs follow a multi-stage process, integrating synthetic chemistry, biological screening, and preclinical and clinical evaluation.
Caption: A generalized workflow for the discovery and development of organoboron drugs.
Conclusion and Future Perspectives
Organoboron compounds have firmly established their place in the landscape of modern medicinal chemistry. The clinical success of bortezomib, ixazomib, crisaborole, tavaborole, and vaborbactam has validated the therapeutic potential of this unique class of molecules. The ability of the boron atom to engage in reversible covalent interactions with biological targets provides a powerful tool for designing potent and selective enzyme inhibitors.
Future research in this area is likely to focus on several key aspects. The exploration of novel boron-containing scaffolds beyond boronic acids and benzoxaboroles may lead to the discovery of compounds with new biological activities and improved drug-like properties.[1] The application of organoboron compounds to a wider range of therapeutic targets, including those that have been challenging to address with traditional small molecules, is an active area of investigation. Furthermore, the development of boron-based diagnostics and drug delivery systems represents an exciting frontier. As our understanding of the chemistry and biology of organoboron compounds continues to grow, so too will their impact on human health.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.7. 20S Proteasome Activity Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Vaborbactam and Meropenem Alone and in Combination following Single and Multiple Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Fluoropyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Fluoropyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl molecules. The strategic incorporation of a fluorine atom onto the pyridine ring can modulate the physicochemical properties of the final compounds, such as pKa, metabolic stability, and binding affinity, making it a valuable tool in drug discovery and development.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The use of this compound as a coupling partner allows for the introduction of the 4-fluoropyridin-3-yl moiety into a variety of organic molecules. This structural motif is found in numerous biologically active compounds and functional materials.
Advantages of Using this compound:
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atom can significantly alter the electronic properties of the pyridine ring, influencing its pKa and hydrogen bonding capabilities. This can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a molecule.
-
Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially enhancing binding affinity and selectivity.
Challenges in Suzuki-Miyaura Couplings with this compound:
Researchers should be aware of potential challenges when working with electron-deficient heteroaryl boronic acids like this compound:
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This process is often promoted by the presence of water and strong bases. The electron-withdrawing nature of the fluorinated pyridine ring can make the boronic acid more susceptible to this decomposition pathway.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and reduced reaction efficiency.
Strategies for Successful Coupling:
To overcome these challenges, careful optimization of the reaction conditions is crucial. Key considerations include:
-
Choice of Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
Base Selection: Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide to minimize protodeboronation.
-
Solvent System: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly employed. The water is necessary to solubilize the base and facilitate the transmetalation step, but an excess should be avoided.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere of argon or nitrogen.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with pyridine-based boronic acids. While specific data for this compound is not extensively tabulated in the literature, the data presented for analogous fluorinated and non-fluorinated pyridine boronic acids provides a valuable reference for expected reactivity and yields.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with an Analogous Fluorinated Pyridine Boronic Acid
General Reaction Conditions: Aryl Bromide (1.0 equiv), Fluorinated Pyridine Boronic Acid (1.2 equiv), Pd Catalyst (2-5 mol%), Ligand (4-10 mol%), Base (2.0 equiv), Solvent, Temperature, Time.
| Entry | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene/H₂O (10:1) | 90 | 16 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O (5:1) | 110 | 8 | 78 |
| 4 | 1-Bromo-3-cyanobenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 81 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/H₂O (10:1) | 95 | 18 | 75 |
| 6 | 3-Bromothiophene | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O (5:1) | 110 | 10 | 88 |
Caption: Representative yields for the Suzuki-Miyaura coupling of an analogous fluorinated pyridine boronic acid with various aryl and heteroaryl bromides. Yields are illustrative and may vary depending on the specific substrates and optimized conditions.
Table 2: Catalyst and Base Screening for the Coupling of 4-Bromoanisole with an Analogous Fluorinated Pyridine Boronic Acid
General Reaction Conditions: 4-Bromoanisole (1.0 equiv), Fluorinated Pyridine Boronic Acid (1.2 equiv), Catalyst (3 mol%), Ligand (6 mol%), Base (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 100 °C, 12 h.
| Entry | Catalyst | Ligand | Base | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | 85 |
| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 88 |
| 3 | Pd(OAc)₂ | SPhos | K₂CO₃ | 79 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 90 |
| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 92 |
| 6 | Pd(dppf)Cl₂ | - | K₃PO₄ | 75 |
| 7 | Pd(PPh₃)₄ | - | K₂CO₃ | 68 |
Caption: Comparison of different catalyst systems and bases for the Suzuki-Miyaura coupling of 4-bromoanisole with an analogous fluorinated pyridine boronic acid.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Solvent Addition: Add the degassed solvent mixture (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 8-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The relationship between reactants and the product in the Suzuki-Miyaura coupling.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-Fluoropyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The use of functionalized heteroaryl boronic acids, such as 4-Fluoropyridine-3-boronic acid, allows for the introduction of key pharmacophores. The fluorine substituent, in particular, can significantly influence the physicochemical properties of the final molecule, including its pKa, metabolic stability, and binding affinity, making it a valuable component in drug design.
Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction times from hours to minutes.[1] This rapid and efficient heating often leads to increased product yields, cleaner reaction profiles, and enhanced reproducibility, making it an ideal platform for high-throughput synthesis and library generation in drug discovery.
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura coupling reactions using this compound. The provided protocols are intended as a starting point and may require optimization for specific substrates.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst for the next cycle.[1]
Microwave irradiation accelerates the reaction by rapidly and uniformly heating the reaction mixture, thereby increasing the rate of each step in the catalytic cycle.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol provides a general guideline for the Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, temperature, and reaction time is recommended for each specific substrate combination.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or aryl iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, or Toluene/H₂O)
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the chosen solvent system (a 4:1 or 5:1 mixture of organic solvent to water is common). The reaction concentration is typically in the range of 0.1 - 0.5 M.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically between 100-150 °C) for a specified time (typically 5-30 minutes).[1]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 3-aryl-4-fluoropyridine.
Example Protocol: Coupling of this compound with 4-Bromoanisole
This is a hypothetical example based on protocols for similar substrates and should be optimized.
Materials:
-
This compound (85 mg, 0.6 mmol)
-
4-Bromoanisole (94 mg, 0.5 mmol)
-
Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%)
-
K₂CO₃ (138 mg, 1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial
Procedure:
-
Combine 4-Bromoanisole, this compound, Pd(PPh₃)₄, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-fluoro-3-(4-methoxyphenyl)pyridine product.
Data Presentation
The following table summarizes typical reaction conditions for microwave-assisted Suzuki coupling of various aryl halides with heteroarylboronic acids, which can be used as a starting point for optimizing the reaction with this compound. Please note that yields are highly substrate-dependent.
| Aryl Halide Substrate | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Representative Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 85-95 |
| 1-Bromo-4-chlorobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF/H₂O (5:1) | 140 | 20 | 75-85 |
| 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 10 | 80-90 |
| 4-Iodotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 90-98 |
| 3-Bromobenzonitrile | Pd(dppf)Cl₂ (4) | K₃PO₄ | DMF/H₂O (5:1) | 150 | 25 | 70-80 |
Note: The yields presented are based on analogous reactions and are for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
References
Application Notes and Protocols for the Synthesis of Biarylpyridines using 4-Fluoropyridine-3-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biarylpyridine scaffolds are crucial structural motifs in numerous biologically active molecules and are of significant interest in drug discovery and medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] This document provides detailed application notes and protocols for the synthesis of biarylpyridines using 4-Fluoropyridine-3-boronic acid as a key building block. The incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of the resulting molecules, making fluorinated pyridine building blocks highly valuable in pharmaceutical research.[2]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organic halide or triflate.[3] The generally accepted mechanism involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[1] A base is required to activate the boronic acid for the transmetalation step.[4][5]
Application Notes
The fluorine substituent on the pyridine ring of this compound has a significant electronic effect. As a strongly electron-withdrawing group, fluorine decreases the electron density of the pyridine ring.[2] This can make the Suzuki-Miyaura coupling more challenging compared to non-fluorinated analogs, potentially requiring more carefully optimized catalytic systems to achieve high yields.[1][2] The increased Lewis acidity of the boronic acid moiety due to the fluorine atom can be a double-edged sword; while it can influence the catalytic cycle, an overly electron-deficient ring may hinder the reaction's efficiency.[2] Researchers should consider that reactions with this compound might necessitate more active catalysts, stronger bases, or higher reaction temperatures to overcome its potentially lower reactivity compared to more electron-rich pyridine boronic acids.[2][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[7]
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask or microwave reaction vessel)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq).[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the specified time (e.g., 18 hours).[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x 15 mL).[1]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biarylpyridine.[1][7]
Data Presentation
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of pyridine boronic acids with various aryl halides. While specific data for this compound is limited in readily available literature, these examples provide a strong starting point for reaction optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (4.5) | K₃PO₄ (3.0) | Dioxane | 110 | 12 | 74 |
| 3,5-(CF₃)₂-bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (4.5) | K₃PO₄ (3.0) | Dioxane | 110 | 12 | 82 |
| 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 2 (4.5) | KF (3.0) | Dioxane | 110 | 12 | 73 |
| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane | 65 | 12 | 89 |
| Pyridine-2-sulfonyl fluoride | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane | 100 | 12 | 35 |
Table 1: Representative Suzuki-Miyaura coupling conditions and yields. Data adapted from studies on related 2-pyridyl boronates and pyridine electrophiles.[6][8] Note: Ligands 1 and 2 are specific phosphine ligands reported in the cited literature.[6]
Applications in Drug Discovery
The synthesis of novel biarylpyridines is a key objective in the development of new therapeutic agents.[1] These scaffolds are present in a wide array of pharmaceuticals and are often explored as inhibitors of protein kinases, G-protein coupled receptors, and other biological targets. The drug discovery process is a complex pipeline where biophysical techniques play a crucial role in identifying hits and progressing them to leads.[9] The synthesized biarylpyridines can be screened against various targets to identify potential new drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluoropyridine-3-boronic Acid: A Versatile Building Block in Modern Drug Discovery
Introduction: 4-Fluoropyridine-3-boronic acid has emerged as a valuable building block for medicinal chemists, offering a unique combination of properties that are highly advantageous in the design of novel therapeutic agents. The incorporation of a fluorinated pyridine moiety can significantly enhance the pharmacological profile of a drug candidate. The fluorine atom can improve metabolic stability, increase binding affinity to the target protein, and modulate the physicochemical properties such as lipophilicity and pKa. This application note provides a comprehensive overview of the utility of this compound in drug discovery, including detailed protocols for its application in the synthesis of bioactive molecules and a summary of the biological activities of resulting compounds.
Key Applications in Drug Discovery
This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds between the fluoropyridine headpiece and various aryl or heteroaryl scaffolds.[1] This synthetic strategy is a cornerstone of modern drug discovery, enabling the efficient construction of complex molecular architectures.
The 4-fluoropyridine motif is a key component in a variety of pharmacologically active compounds, including kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine atom can participate in favorable electrostatic interactions within the protein's active site, contributing to enhanced potency and selectivity.
Featured Application: Synthesis of Kinase Inhibitors
While specific examples of marketed drugs containing the 4-fluoropyridine-3-yl moiety are not yet prevalent, its structural isomer, 2-fluoropyridine-3-boronic acid, has been successfully employed in the synthesis of potent kinase inhibitors, such as those targeting Aurora kinases.[2] This highlights the potential of fluoropyridine boronic acids in this therapeutic area. The protocols and principles are directly translatable to the use of this compound for the generation of novel kinase inhibitor libraries.
Biological Activity of a Representative Kinase Inhibitor Scaffold
To illustrate the potential of incorporating a fluoropyridine moiety, the following table summarizes the biological activity of a pyrimidine-based Aurora kinase inhibitor synthesized using a related fluoropyridine building block. This data serves as a benchmark for the expected potency of analogous compounds synthesized with this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (IC50, µM) |
| 1 | Aurora A | 15 | 0.5 (HeLa cells) |
| 2 | Aurora B | 25 | 0.8 (HeLa cells) |
Data adapted from a study on related Aurora kinase inhibitors. The inhibitory activity of analogs synthesized using this compound would require experimental determination.[2]
Experimental Protocols
The following sections provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound, a fundamental transformation for its application in drug discovery.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.10 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly accelerate the Suzuki-Miyaura reaction, often leading to higher yields and cleaner reaction profiles.
Materials:
-
Same as the general protocol, with the addition of a microwave synthesis vial.
Procedure:
-
In a microwave synthesis vial, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), base (2.0-3.0 equiv.), and palladium catalyst (0.02-0.10 equiv.).
-
Add the appropriate solvent system (e.g., 1,4-dioxane/water 4:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in the general protocol.
Visualizing the Synthetic Workflow and Underlying Principles
To further aid researchers, the following diagrams illustrate the key processes involved in utilizing this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Fluoropyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 4-Fluoropyridine-3-boronic acid in various palladium-catalyzed cross-coupling reactions. The incorporation of the 4-fluoropyridine moiety is a valuable strategy in medicinal chemistry to enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are designed to serve as a starting point for the synthesis of novel compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This compound is an excellent coupling partner for introducing a 4-fluoropyridin-3-yl moiety.
General Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl bromide. Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
10 mL microwave vial with a stir bar
Procedure:
-
To a 10 mL microwave vial, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl bromide.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 (µW) | 15 min | >95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 80 | 12 h | 85-95 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 18 h | 75-85 |
| 4-Iodobenzonitrile | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | t-Amyl alcohol | 110 | 16 h | 80-90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Although specific examples with this compound are not prevalent, this protocol provides a general starting point for the coupling of an aryl halide with an amine, which can be adapted for the synthesis of amino-pyridines from a halogenated precursor.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination catalytic cycle.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., 3-bromo-4-fluoropyridine)
-
Amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 equiv.), Xantphos (0.02-0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Key Parameters for Optimization
| Parameter | Recommendation |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, RuPhos, XPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of substituted alkynes.
General Experimental Workflow
Caption: A general workflow for cross-coupling reactions.
General Protocol for Sonogashira Coupling
Materials:
-
Aryl halide (e.g., 3-bromo-4-fluoropyridine)
-
Terminal alkyne (e.g., phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
THF, anhydrous and degassed
Procedure:
-
To a degassed solution of the aryl halide (1.0 equiv.) in a mixture of THF and Et₃N (e.g., 2:1), add Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.1 equiv.).
-
Degas the mixture for another 5 minutes.
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Key Parameters for Optimization
| Parameter | Recommendation |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Et₃N, Diisopropylamine |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce alkenyl groups onto the pyridine ring.
General Protocol for Heck Reaction
Materials:
-
Aryl halide (e.g., 3-bromo-4-fluoropyridine)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
DMF or Acetonitrile, anhydrous
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF and Et₃N (2.0 equiv.) via syringe.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Key Parameters for Optimization
| Parameter | Recommendation |
| Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tol)₃, PCy₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80-140 °C |
Disclaimer: These protocols are intended as a starting point. Reaction conditions should be optimized for each specific substrate combination. Always perform a risk assessment before carrying out any new chemical reaction.
Application of 4-Fluoropyridine-3-boronic Acid in Agrochemical Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropyridine-3-boronic acid is a pivotal building block in contemporary agrochemical research and development. The incorporation of a fluoropyridine moiety into a molecule can significantly enhance its biological efficacy, metabolic stability, and overall performance as a fungicide, herbicide, or insecticide. The fluorine atom's high electronegativity can alter the molecule's electronic properties, lipophilicity, and binding affinity to target proteins, often leading to improved potency and a more desirable toxicological profile.
The primary application of this compound in agrochemical synthesis is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the efficient construction of complex biaryl and heteroaryl structures, which are common scaffolds in a wide range of active agrochemical ingredients.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for synthesizing unsymmetrical biaryls. The reaction typically involves the coupling of an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.
The generalized reaction scheme is as follows:
Where:
-
Ar-X is an aryl or heteroaryl halide (or triflate).
-
(HO)₂B-Ar' is the boronic acid (in this case, this compound).
-
Ar-Ar' is the resulting coupled product.
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Signaling Pathway Diagram
Application in Fungicide Synthesis
A common strategy in agrochemical development is the synthesis of novel phenyl-pyridine carboxamides, a class of compounds known for their potential as succinate dehydrogenase inhibitor (SDHI) fungicides. The key step in creating these molecules is often a Suzuki-Miyaura coupling to link the pyridine and phenyl rings.
The following protocols are based on established methodologies for the synthesis of a novel fungicide analogue using a fluoropyridine-boronic acid. While the specific example utilizes 2-Fluoropyridine-3-boronic acid, the procedure is representative for this compound with potential minor adjustments in reaction conditions for optimization.[2]
Overall Synthetic Workflow
Experimental Protocols
Protocol 1: Conventional Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an exemplary aryl bromide.[2]
Materials:
-
This compound
-
Methyl 2-bromo-5-nitrobenzoate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add methyl 2-bromo-5-nitrobenzoate (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under the nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.[1]
Materials:
-
This compound
-
Aryl Halide (e.g., 4-Bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
10 mL microwave vial with a stir bar
Procedure:
-
In a 10 mL microwave vial, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), Pd(PPh₃)₄ (1-5 mol%), and K₂CO₃ (2.0-3.0 eq).[1]
-
Add 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a reaction concentration of approximately 0.1 - 0.5 M.[1]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired product.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a pyridylboronic acid with various aryl chlorides, serving as a model for the reactivity of this compound.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) / Ligand (3.0) | KF | Dioxane | 110 | 12-24 | 73 |
| 2 | 4-n-Butylchlorobenzene | Pd₂(dba)₃ (1.5) / Ligand (3.0) | KF | Dioxane | 110 | 12-24 | 76 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ (1.5) / Ligand (3.0) | KF | Dioxane | 110 | 12-24 | 78 |
| 4 | 3-Chloropyridine | Pd₂(dba)₃ (1.5) / Ligand (3.0) | KF | Dioxane | 110 | 12-24 | 85 |
| 5 | 4-Bromoanisole | Pd(PPh₃)₄ (5.0) | K₂CO₃ | Dioxane/H₂O | 120 (µW) | 0.25 | >95 (Conv.) |
Data for entries 1-4 are adapted from a study on a closely related 2-pyridylboronate system.[3] Data for entry 5 is representative of a microwave-assisted protocol.[1] Ligand used was a specific phosphine oxide ligand.
Conclusion
This compound is a valuable reagent for the synthesis of novel agrochemicals, primarily through the Suzuki-Miyaura cross-coupling reaction. The protocols provided offer robust starting points for the synthesis of complex molecules, such as potential SDHI fungicides. The strategic introduction of the 4-fluoro-3-pyridyl moiety has the potential to yield compounds with enhanced biological performance and desirable physicochemical properties for the development of next-generation crop protection agents.[2] Researchers should note that reaction conditions may require optimization for specific substrates to achieve maximum yields.
References
Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for carbon-carbon bond formation, with a specific focus on the Suzuki-Miyaura cross-coupling reaction involving fluorinated boronic acids. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, making these methods critical in modern drug discovery and materials science.[1][2] This document outlines detailed protocols, presents key quantitative data, and illustrates the underlying reaction pathways and workflows.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[3][4][5] Fluorinated boronic acids are particularly valuable building blocks, as the resulting fluorinated biaryl motifs are prevalent in numerous pharmaceuticals and advanced materials.[1][6][7] However, the presence of electron-withdrawing fluorine atoms can introduce challenges, such as increased susceptibility to protodeboronation, which requires careful optimization of reaction conditions.[4][6][8]
Core Reaction and Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of Fluorinated Boronic Acids
This protocol provides a general procedure for the cross-coupling of a fluorinated boronic acid with an aryl halide.
1. Reagent Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%) in anhydrous, degassed 1,4-dioxane.[9]
2. Reaction Assembly:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.2 M with respect to the halide) via syringe.[9]
-
Add the catalyst solution via syringe.[9]
-
Replace the septum with a Teflon screw cap and seal the vessel tightly.
3. Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).[9][10]
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).[9]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4. Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[9]
-
Combine the organic layers and wash with brine.[9]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.[9]
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various fluorinated boronic acids with aryl halides.
Table 1: Coupling of 2,4-Difluorophenylboronic Acid with 5-Bromosalicylic Acid [11]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (1.0) | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 75 | 1.67 | 98 |
Table 2: Coupling of Various Fluorinated Boronic Acids with Aryl Halides
| Fluorinated Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Fluoropyridine-3-boronic acid | (Hetero)aryl halides | Pd₂(dba)₃ (1.5) | Phosphine (3.0) | KF (3.0) | 1,4-Dioxane | 110 | Good to Excellent | [9] |
| Pentafluorophenylboronic acid | Aryl halides | Pd(PPh₃)₄ (3.0) | - | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | Varies | [4] |
| 2,4-Bis(trifluoromethyl)phenylboronic Acid | Aryl halides | Pd(dppf)Cl₂ (5.0) | - | K₃PO₄ (2.0) | DME/H₂O | 80 | High | [1] |
Key Considerations and Troubleshooting
-
Protodeboronation: Fluorinated boronic acids can be susceptible to protodeboronation, especially under basic conditions.[6][8] Using anhydrous conditions, carefully selecting the base (e.g., KF or CsF), and employing boronic esters can mitigate this side reaction.[8][12]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial for reaction efficiency. Electron-rich and bulky phosphine ligands, such as SPhos, often improve catalytic activity, especially for challenging substrates.[13]
-
Base Selection: The base not only facilitates the transmetalation step but also influences the stability of the boronic acid. While inorganic bases like K₂CO₃ and K₃PO₄ are common, Cs₂CO₃ or fluoride sources like CsF can be more effective for fluorinated substrates.[14]
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically used to dissolve both the organic substrates and the inorganic base.[14]
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Maintaining a strict inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation.[14]
Conclusion
The Suzuki-Miyaura cross-coupling of fluorinated boronic acids is a powerful tool for the synthesis of valuable fluorinated biaryl compounds. Careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is critical to achieving high yields and minimizing side reactions. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement these important transformations in their own laboratories.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Applications of Fluorinated Building Blocks in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular building blocks has emerged as a powerful tool in materials science, enabling the development of advanced materials with unique and desirable properties. The high electronegativity, small size, and low polarizability of fluorine, coupled with the strength of the carbon-fluorine bond, impart exceptional characteristics to organic molecules. These include enhanced thermal stability, chemical inertness, hydrophobicity, oleophobicity, and tailored electronic properties. This document provides detailed application notes and experimental protocols for the use of fluorinated building blocks in the synthesis and fabrication of high-performance polymers, liquid crystals, organic electronics, and biomaterials.
High-Performance Fluorinated Polymers
The introduction of fluorinated moieties into polymer chains dramatically enhances their performance characteristics, leading to materials with superior durability, resistance to harsh environments, and specialized functionalities.
Application Notes:
Fluorinated polymers are indispensable in a wide array of applications, from demanding industrial coatings to advanced electronics and membranes. The presence of fluorine atoms leads to a low surface energy, resulting in materials with excellent water and oil repellency, anti-fouling, and self-cleaning properties.[1] The strong C-F bond contributes to high thermal stability and resistance to chemical degradation, making these polymers suitable for use in extreme environments.[2] Furthermore, fluorination can significantly alter the dielectric properties of polymers, leading to low dielectric constants and making them ideal for use as insulators in microelectronics.[3][4]
Quantitative Data:
The following table summarizes the key property differences between common fluorinated and non-fluorinated polymers.
| Property | Polytetrafluoroethylene (PTFE) | Polyvinylidene Fluoride (PVDF) | Polyethylene (PE) | Polyvinyl Chloride (PVC) |
| Monomer | Tetrafluoroethylene | Vinylidene fluoride | Ethylene | Vinyl chloride |
| Fluorine Content (wt%) | ~76% | ~59% | 0% | 0% |
| Melting Point (°C) | ~327 | ~177 | 115-135 | 100-260 |
| Continuous Service Temperature (°C) | 260 | 150 | 65-90 | 60-75 |
| Dielectric Constant (at 1 MHz) | 2.1 | 6.4-8.4 | 2.25-2.35 | 3.4-4.5 |
| Water Contact Angle (°) | ~110 | ~88 | ~94 | ~87 |
| Coefficient of Friction | 0.05-0.10 | 0.12-0.15 | 0.2-0.4 | 0.4-0.5 |
| Chemical Resistance | Excellent | Excellent | Good | Good |
Experimental Protocols:
Protocol 1: Synthesis of a Fluorinated Acrylate Monomer (Perfluorooctyl Ethyl Acrylate)
This protocol describes a common method for synthesizing a fluorinated acrylate monomer, a key building block for various fluoropolymers.[5]
Materials:
-
Perfluorooctyl ethanol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve perfluorooctyl ethanol and triethylamine in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acryloyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 5% NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure perfluorooctyl ethyl acrylate monomer.
Protocol 2: Free Radical Polymerization of a Fluorinated Acrylate Monomer
This protocol outlines the synthesis of a fluorinated polyacrylate via free radical polymerization.[6][7][8][9]
Materials:
-
Fluorinated acrylate monomer (e.g., perfluorooctyl ethyl acrylate)
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Anhydrous solvent (e.g., hexafluoroisopropanol or a fluorinated solvent)
-
Methanol (for precipitation)
Procedure:
-
Dissolve the fluorinated acrylate monomer and AIBN in the anhydrous solvent in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
Diagram: Synthesis of a Fluorinated Polyacrylate
Caption: Workflow for the synthesis of a fluorinated polyacrylate.
Fluorinated Liquid Crystals for Display Applications
The incorporation of fluorine into liquid crystal (LC) molecules is a cornerstone of modern liquid crystal display (LCD) technology.[10][11][12][13]
Application Notes:
Fluorine substitution in liquid crystals offers several key advantages. It allows for the fine-tuning of the dielectric anisotropy (Δε), a crucial parameter that governs the switching voltage of the display.[10][11] The high electronegativity of fluorine can be leveraged to create a large dipole moment, leading to a high positive or negative Δε. Furthermore, fluorinated LCs exhibit improved voltage holding ratios and reduced ionic impurities, which are critical for the performance and longevity of active-matrix LCDs (AMLCDs).[10] The steric effects of fluorine can also influence the mesophase behavior and viscosity of the LC material.[11]
Quantitative Data:
The following table presents a comparison of the physical properties of a non-fluorinated and a fluorinated liquid crystal.
| Property | 4-Cyano-4'-pentylbiphenyl (5CB) | 4-(trans-4-Pentylcyclohexyl)fluorobenzene |
| Structure | Non-fluorinated (cyano-terminated) | Fluorinated (fluoro-terminated) |
| Dielectric Anisotropy (Δε) | +11.5 | +7.0 |
| Birefringence (Δn) at 589 nm | 0.19 | 0.12 |
| Clearing Point (°C) | 35.3 | 85 |
| Rotational Viscosity (γ₁) (mPa·s) | 220 | 110 |
| Voltage Holding Ratio (%) | < 90 | > 98 |
Experimental Protocols:
Protocol 3: Preparation of a Twisted Nematic Liquid Crystal Display (TN-LCD) Cell
This protocol describes the basic steps for fabricating a simple TN-LCD cell.[14][15][16]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Polyimide alignment layer solution
-
Liquid crystal material (e.g., a fluorinated nematic mixture)
-
Spacers (e.g., silica beads of a specific diameter)
-
UV-curable sealant
-
Polarizing films
-
Solvents for cleaning (e.g., acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them in a sequence of acetone, isopropanol, and deionized water. Dry the substrates with a stream of nitrogen.
-
Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of each substrate.
-
Curing: Cure the polyimide layer by baking the substrates in an oven at the recommended temperature (e.g., 180-200°C).
-
Rubbing: Gently rub the cured polyimide surface with a velvet cloth in a single direction to create microgrooves that will align the liquid crystal molecules. The rubbing directions of the two substrates should be perpendicular to each other.
-
Cell Assembly: Apply the UV-curable sealant along the edges of one substrate, leaving a small gap for filling. Sprinkle the spacers onto the substrate to maintain a uniform cell gap. Place the second substrate on top, with the rubbing directions orthogonal, and press them together.
-
Curing the Sealant: Cure the sealant by exposing it to UV light.
-
Liquid Crystal Filling: Fill the cell with the liquid crystal material via capillary action through the gap in the sealant.
-
Sealing: Seal the filling port with the UV-curable sealant.
-
Polarizer Attachment: Attach the polarizing films to the outer surfaces of the cell, with their polarization axes parallel to the rubbing directions of the adjacent substrates.
Diagram: TN-LCD Cell Fabrication Workflow
Caption: Workflow for the fabrication of a twisted nematic liquid crystal display cell.
Fluorinated Materials in Organic Electronics
Fluorination of organic semiconductors has become a key strategy for enhancing the performance and stability of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Application Notes:
The introduction of fluorine atoms into conjugated molecules can significantly lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning of energy levels facilitates electron injection and can switch the charge transport characteristics of a material from p-type to n-type or ambipolar. Fluorination also enhances the oxidative stability of the material, leading to longer device lifetimes. Furthermore, non-covalent interactions involving fluorine can influence the solid-state packing of the molecules, which is crucial for efficient charge transport.
Quantitative Data:
The following table compares the performance of OFETs based on a non-fluorinated and a fluorinated organic semiconductor.
| Property | Pentacene | Perfluoropentacene |
| Structure | Non-fluorinated | Perfluorinated |
| Charge Carrier Mobility (cm²/Vs) | ~1 (p-type) | ~0.1-1 (n-type) |
| On/Off Ratio | > 10⁶ | > 10⁵ |
| Threshold Voltage (V) | -10 to -20 | 20 to 40 |
| Air Stability | Poor | Excellent |
Experimental Protocols:
Protocol 4: Fabrication of a Top-Contact, Bottom-Gate OFET
This protocol describes the fabrication of a standard OFET architecture.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Fluorinated organic semiconductor
-
Gold (for source/drain electrodes)
-
Solvents for cleaning (e.g., acetone, isopropanol)
-
Solvent for semiconductor deposition (e.g., chloroform, toluene)
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with nitrogen.
-
Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the ordering of the organic semiconductor.
-
Semiconductor Deposition: Deposit a thin film of the fluorinated organic semiconductor onto the SiO₂ surface. This can be done by various methods such as thermal evaporation, spin-coating, or solution shearing.
-
Annealing: Anneal the semiconductor film at an optimal temperature to improve its crystallinity and morphology.
-
Electrode Deposition: Deposit the gold source and drain electrodes on top of the semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
-
Characterization: Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station.
Diagram: OFET Fabrication Process
Caption: Workflow for the fabrication of a top-contact, bottom-gate organic field-effect transistor.
Fluorinated Biomaterials for Drug Delivery
Fluorinated building blocks are increasingly being explored for the development of advanced biomaterials, particularly in the field of drug delivery.[17]
Application Notes:
The unique properties of fluorine can be harnessed to create drug delivery systems with enhanced capabilities. The hydrophobicity of fluorinated segments can be used to control the encapsulation and release of hydrophobic drugs.[18] Fluorinated materials often exhibit low protein adsorption, which can reduce the foreign body response and improve the in vivo performance of implantable devices. Furthermore, the presence of ¹⁹F atoms allows for non-invasive in vivo imaging and tracking of the drug delivery system using ¹⁹F Magnetic Resonance Imaging (MRI).[17]
Quantitative Data:
The following table illustrates the effect of fluorination on the drug release profile from a hydrogel.
| Property | Poly(N-isopropylacrylamide) (PNIPAM) Hydrogel | Fluorinated PNIPAM Hydrogel |
| Drug Loaded | Doxorubicin | Doxorubicin |
| Release Medium | Phosphate-buffered saline (PBS), pH 7.4 | Phosphate-buffered saline (PBS), pH 7.4 |
| Cumulative Release at 24h (%) | ~80% | ~50% |
| Release Mechanism | Burst release followed by sustained release | More sustained and controlled release |
Experimental Protocols:
Protocol 5: Synthesis of Fluorinated Nanoparticles for Drug Delivery
This protocol outlines the preparation of fluorinated nanoparticles using an emulsion-solvent evaporation method.[19][20][21][22][23]
Materials:
-
Fluorinated polymer (e.g., a fluorinated polyester or polyacrylate)
-
Drug to be encapsulated
-
Dichloromethane (DCM) as the organic solvent
-
Poly(vinyl alcohol) (PVA) as a surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve the fluorinated polymer and the drug in DCM.
-
Aqueous Phase Preparation: Prepare a solution of PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles several times with deionized water to remove any residual PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and further use.
Diagram: Nanoparticle Synthesis Workflow
Caption: Workflow for the synthesis of fluorinated nanoparticles for drug delivery.
References
- 1. Fluorine-containing acrylate copolymer synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. US6602968B1 - Free radical polymerization method for fluorinated copolymers - Google Patents [patents.google.com]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. daneshyari.com [daneshyari.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 15. mitocw.ups.edu.ec [mitocw.ups.edu.ec]
- 16. researchgate.net [researchgate.net]
- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 18. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. addi.ehu.es [addi.ehu.es]
- 22. researchgate.net [researchgate.net]
- 23. Development of fluorinated biodegradable cationic nanoparticles for imaging and gene delivery [politesi.polimi.it]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Fluoropyridine-3-boronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 4-Fluoropyridine-3-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?
Low yields with this substrate are common and can stem from several factors related to its inherent chemical properties. The primary culprits are often protodeboronation and catalyst deactivation.[1][2]
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1][3] Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly susceptible to this decomposition pathway.[1]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species. This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[1][4]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent. An inappropriate combination can lead to poor catalytic turnover and low product formation.[1]
Solutions to Improve Yield:
-
Careful Selection of Base: Employ milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][5] Strong bases like NaOH can accelerate protodeboronation.[6]
-
Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.[1][2][5]
-
Anhydrous Conditions: While a small amount of water is often beneficial to dissolve the base and facilitate transmetalation, excessive water can promote protodeboronation.[1][7] Ensure your solvents are appropriately dried.
-
Reaction Temperature and Time: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.[1]
-
Consider Boronic Acid Derivatives: If protodeboronation is a persistent issue, consider using more stable derivatives like pinacol esters or trifluoroborate salts.[3][5][8]
Q2: I am observing a significant amount of homocoupling of my aryl halide. How can I minimize this side reaction?
Homocoupling of the aryl halide is another common side reaction that consumes starting material and complicates purification.
-
Inadequate Degassing: The presence of oxygen can promote the oxidative homocoupling of the aryl halide. Ensure that all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1]
-
Catalyst System: The choice of the palladium source can influence the extent of homocoupling. Using a Pd(0) source or an efficient precatalyst system can help minimize this side reaction.[5]
Q3: My this compound appears to be degrading before the reaction is complete. What can I do?
The stability of heteroaryl boronic acids is a known challenge.
-
Use Fresh Reagent: Ensure the this compound is of high quality and has been stored properly.
-
"Slow Release" Strategy: Employing boronic esters (like MIDA boronates) or trifluoroborates can provide a slow, controlled release of the boronic acid into the reaction mixture, minimizing its concentration at any given time and thus reducing the rate of decomposition.[3][9]
-
Protecting Groups: In some cases, derivatizing the boronic acid, for example with diethanolamine, can improve its stability.[6]
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?
A good starting point for optimization, based on literature for similar heteroaryl boronic acids, would be:[1]
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%).[1][4]
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).[1][4]
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).[1]
-
Solvent: A 4:1 to 10:1 mixture of an aprotic solvent like 1,4-dioxane or toluene with water.[1][7]
These conditions should be optimized for each specific substrate combination.
Data Presentation: Reaction Condition Optimization
The following tables summarize the impact of different reaction components on the yield of Suzuki-Miyaura couplings involving pyridine-based boronic acids, providing a valuable starting point for optimizing reactions with this compound.
Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Yield (%) | Reference |
| 1 | K₃PO₄ | High | [5] |
| 2 | Na₂CO₃ | Moderate to High | [5] |
| 3 | Cs₂CO₃ | High | [1] |
| 4 | K₂CO₃ | Moderate to High | [4] |
| 5 | KF | Moderate | [6][11] |
Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[5]
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
| Entry | Solvent System | General Outcome | Reference |
| 1 | 1,4-Dioxane / Water | Often effective, water aids in dissolving inorganic bases. | [1][7] |
| 2 | Toluene / Water | Good for less polar substrates. | [1] |
| 3 | THF / Water | Common choice, but MeTHF can offer better phase separation. | [12] |
| 4 | DMF | Polar aprotic solvent, can be beneficial for electron-poor substrates. | [13] |
| 5 | Acetonitrile (MeCN) | Can be effective for more polar substrates. | [12] |
Note: The polarity of the solvent can influence the reaction mechanism and selectivity.[7] An excess of water can lead to increased protodeboronation.[7]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This should be considered a starting point and may require optimization for specific substrates.[1][7]
Reaction Setup:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[7]
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[5][7]
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[7]
-
Add the degassed solvent mixture via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[1][5] Monitor the reaction progress by TLC or LC-MS.[1]
Workup:
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][5]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.[5]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the Suzuki coupling of this compound.
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Common side reactions with 4-Fluoropyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoropyridine-3-boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions encountered are protodeboronation and homocoupling.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 4-fluoropyridine.[1] This reaction is particularly common with heteroaryl boronic acids that have electron-withdrawing groups, such as a fluorinated pyridine ring.[1] The presence of water and strong bases can accelerate this undesired pathway.
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product derived from the boronic acid, in this case, 4,4'-difluoro-3,3'-bipyridine. The presence of oxygen in the reaction mixture is a primary promoter of homocoupling.[2]
Q2: Why am I observing low yields in my Suzuki-Miyaura coupling reaction with this compound?
A2: Low yields are a common issue and can be attributed to several factors, often related to the inherent properties of this compound and the specific reaction conditions.
-
Protodeboronation: As a major side reaction, protodeboronation directly consumes the boronic acid, reducing the amount available for the desired cross-coupling, thus lowering the yield.[1]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst. This coordination can lead to the deactivation of the active catalytic species, resulting in poor catalytic turnover and consequently, low product formation.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and interdependent factors. An inappropriate combination of these can significantly hinder the reaction efficiency.[1] For instance, the electron-withdrawing nature of the fluorine atom on the pyridine ring can slow down the transmetalation step of the catalytic cycle.[3]
Q3: Is it necessary to perform Suzuki-Miyaura coupling reactions with this compound under an inert atmosphere?
A3: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen. Exposure to oxygen can lead to the oxidation of the catalyst, causing its deactivation and resulting in lower yields.[1] Furthermore, oxygen is known to promote the undesirable homocoupling of the boronic acid.[2] Therefore, conducting the reaction under an inert atmosphere, such as argon or nitrogen, is crucial for achieving optimal results.
Troubleshooting Guides
Issue 1: Significant Formation of 4-Fluoropyridine (Protodeboronation Product)
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of 4-fluoropyridine in the crude reaction mixture, detectable by GC-MS or LC-MS.
Troubleshooting Steps:
-
Choice of Base: Strong bases can accelerate protodeboronation. Consider switching to a milder base. The table below provides a comparison of different bases used in Suzuki-Miyaura reactions.
Base Typical Substrate Typical Yield Range (%) Notes K₃PO₄ Aryl bromides High Often a good choice for heteroaryl boronic acids. Cs₂CO₃ Aryl bromides High Effective, but can be more expensive. Na₂CO₃ Aryl bromides 98% (in a specific study) A widely used and effective base.[4] K₂CO₃ Aryl bromides Good to Excellent Another common and effective choice. KOH Aryl bromides 70-90% Strong base, may increase protodeboronation.[5] NaOH Aryl bromides ~70% Similar to KOH, its high basicity can be detrimental.[5] KF Aryl bromides Moderate to High Fluoride ions can play a unique role in activating the boronic acid.[5] -
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If the catalyst system is sufficiently active, try running the reaction at a lower temperature.
-
Water Content: While a small amount of water can be beneficial for dissolving the base and facilitating transmetalation, excess water can serve as a proton source for protodeboronation. Ensure that anhydrous solvents are used if protodeboronation is a major issue.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, is a highly effective strategy to mitigate protodeboronation. These esters exhibit increased stability and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
Issue 2: Formation of 4,4'-Difluoro-3,3'-bipyridine (Homocoupling Product)
Symptoms:
-
Reduced yield of the desired cross-coupled product.
-
Presence of the homocoupled dimer in the crude reaction mixture.
Troubleshooting Steps:
-
Inert Atmosphere: The primary cause of homocoupling is the presence of oxygen. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). Solvents should be properly degassed before use.[2]
-
Catalyst and Ligand Choice: While the primary role of the catalyst and ligand is to promote the desired cross-coupling, certain systems may be more prone to side reactions. Screening different palladium catalysts and phosphine ligands can sometimes help to minimize homocoupling.
-
Reaction Temperature: Homocoupling can sometimes be favored at higher temperatures. Optimizing the temperature to the lowest effective level for the cross-coupling reaction may reduce the formation of this byproduct.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-4 mol%))
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 10:1)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) for three cycles.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
How to minimize protodeboronation of 4-Fluoropyridine-3-boronic acid
Welcome to the technical support center for 4-Fluoropyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing protodeboronation, a common side reaction encountered during Suzuki-Miyaura cross-coupling reactions with this electron-deficient heteroaromatic boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 4-fluoropyridine, consuming the starting material and reducing the yield of the desired coupled product. This compound is particularly susceptible due to the electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen, which can make the carbon-boron bond more liable to cleavage under typical Suzuki-Miyaura reaction conditions.[2][3]
Q2: What are the primary factors that promote protodeboronation in my reactions?
A2: Several factors can accelerate protodeboronation:
-
High Temperatures: Elevated temperatures, while often used to increase reaction rates, can also provide the activation energy needed for the C-B bond cleavage.[2]
-
Strong Bases: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic conditions can significantly promote protodeboronation.[2]
-
Presence of Water: Water can act as a proton source for the cleavage of the C-B bond. While Suzuki-Miyaura reactions often tolerate or even benefit from some water, excessive amounts can be detrimental.[3]
-
Inefficient Catalysis: If the rate of the desired Suzuki-Miyaura coupling is slow, the boronic acid has more time to decompose via protodeboronation. A highly active and efficient catalyst system is crucial.
Q3: I see this compound, its pinacol ester, and MIDA ester are commercially available. Which one should I choose?
A3: For challenging couplings where protodeboronation is a concern, it is highly recommended to use a more stable derivative of the boronic acid.
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids. They act as a "slow-release" source of the boronic acid, keeping its concentration low in the reaction mixture and thus minimizing decomposition.[2] The increased stability often leads to higher yields, especially at elevated temperatures.[2]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable, crystalline, and air-stable solids. They provide a very slow, controlled release of the boronic acid under basic conditions, making them one of the most effective options for minimizing protodeboronation with highly sensitive substrates.[4]
Q4: Can the choice of palladium catalyst and ligand impact the extent of protodeboronation?
A4: Absolutely. A highly active catalyst system that promotes rapid cross-coupling can enable the desired reaction to outpace the undesired protodeboronation. For challenging substrates like this compound, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands can facilitate efficient coupling even at lower temperatures, further disfavoring the protodeboronation side reaction.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of desired product and significant formation of 4-fluoropyridine. | High rate of protodeboronation. | 1. Switch to a boronic ester: Use the pinacol or MIDA ester of this compound. 2. Optimize the base: Switch to a milder base such as K₃PO₄ or Cs₂CO₃. 3. Lower the reaction temperature: If using a highly active catalyst, try running the reaction at a lower temperature (e.g., 60-80 °C). 4. Use anhydrous solvents: Minimize the amount of water in the reaction. |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas solvents and reagents. 2. Use a more active catalyst system: Screen different palladium precatalysts and bulky phosphine ligands (e.g., XPhos-Pd-G3, SPhos-Pd-G3). 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion. |
| Formation of significant side products other than the protodeboronated pyridine. | Homocoupling of the boronic acid or the aryl halide. | 1. Ensure inert atmosphere: Oxygen can promote homocoupling. 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling. |
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings. Disclaimer: The following data is based on studies of analogous heteroaryl boronic acids and is intended to serve as a guide for the optimization of reactions with this compound.
Table 1: Effect of Boron Reagent Type on Product Yield
| Boron Reagent Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | ~55 |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | ~20 |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~60 |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~75 |
Data sourced from a study on a similar heteroaryl boronic acid. This illustrates that while the free boronic acid can be more reactive at lower temperatures, the enhanced stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more pronounced.[2]
Table 2: Comparative Performance of Different Bases
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| K₃PO₄ | 1,4-Dioxane | 80 | 18 | 60 |
| K₂CO₃ | 1,4-Dioxane | 80 | 18 | 45 |
| Cs₂CO₃ | 1,4-Dioxane | 80 | 18 | 75 |
| Na₂CO₃ | EtOH/H₂O | 78 | 2 | 98 |
Yields are for the coupling of various aryl halides with aryl boronic acids and are representative of the general efficacy of these bases. For sensitive substrates prone to protodeboronation, milder bases like K₃PO₄ and Cs₂CO₃ are often preferred over stronger bases like NaOH or alkoxides.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester
This protocol is a starting point and should be optimized for specific substrates.
-
Reagents and Materials:
-
Aryl halide (1.0 equiv.)
-
This compound pinacol ester (1.2-1.5 equiv.)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Degassed solvent (e.g., 1,4-dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.[2][7]
-
Protocol 2: Preparation of 4-Fluoropyridine-3-MIDA boronate
For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.
-
Reagents and Materials:
-
This compound (1.0 equiv.)
-
N-methyliminodiacetic acid (1.05 equiv.)
-
Toluene/DMSO (1:1 mixture)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Continue heating until all the water has been removed.
-
Cool the reaction mixture and isolate the crystalline MIDA boronate product.[2]
-
Visualizations
Caption: Competing pathways for this compound in a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.
References
Troubleshooting low yields in reactions with 4-Fluoropyridine-3-boronic acid
Welcome to the technical support center for 4-Fluoropyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?
Low yields in Suzuki-Miyaura reactions with this compound are frequently due to a combination of factors related to the inherent properties of this heteroaryl boronic acid. The primary culprits include:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, resulting in the formation of 4-fluoropyridine and destroying your starting material.[1][2] Electron-deficient pyridine rings, like in 4-fluoropyridine, are particularly susceptible to this decomposition pathway.[1][2]
-
Catalyst Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, leading to lower catalytic turnover and reduced product formation.[1]
-
Suboptimal Reaction Conditions: The success of the coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. An inappropriate combination of these reagents can lead to sluggish reactions and the promotion of side reactions.
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation and consequently, lower yields.[2][3]
Q2: How can I minimize protodeboronation of this compound?
Minimizing protodeboronation is critical for achieving high yields. Here are several strategies to mitigate this side reaction:
-
Choice of Base: The base plays a crucial role. While necessary for the catalytic cycle, strong bases can accelerate protodeboronation. Using milder bases is often beneficial.[2][3]
-
Anhydrous Conditions: Water can be a proton source for protodeboronation.[3] While some Suzuki protocols utilize aqueous bases, employing anhydrous conditions can be advantageous.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition.[3][4] These reagents often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[3][5]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[3] Monitoring the reaction progress is key to avoid unnecessarily long reaction times at elevated temperatures.[2]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A good starting point for optimizing your reaction would be to use conditions that have proven successful for similar heteroaryl boronic acids. The following table summarizes some generally effective conditions.
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%) | These are common and effective palladium sources for cross-coupling reactions.[2] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) (2-4 mol%) | These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, preventing catalyst deactivation.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Milder bases that are effective in promoting the reaction while minimizing protodeboronation.[2][3] |
| Solvent | A mixture of an aprotic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio) | The organic solvent provides solubility for the reactants, while a small amount of water can aid in dissolving the base and facilitating transmetalation.[2] |
| Temperature | 80-100 °C | A common temperature range for Suzuki couplings. This should be optimized for each specific substrate combination.[2] |
Q4: I am observing a significant amount of homocoupling of my aryl halide. How can I prevent this?
Homocoupling of the aryl halide is another common side reaction that consumes starting material and complicates purification. Key strategies to minimize this include:
-
Thorough Degassing: The presence of oxygen can promote the oxidative homocoupling of the aryl halide. It is crucial to ensure that all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2]
-
Catalyst System: The choice of palladium source can influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ generation of the Pd(0) species can help minimize this side reaction.[2]
Q5: What is the solubility and stability of this compound?
Understanding the solubility and stability is crucial for proper handling and successful reactions.
-
Solubility: this compound is generally soluble in polar aprotic solvents like DMSO, DMF, acetonitrile, THF, and dioxane.[6] It is also soluble in polar protic solvents such as water, methanol, and ethanol due to hydrogen bonding.[6] It has limited solubility in nonpolar solvents like toluene and hexanes.[6]
-
Stability: Boronic acids as a class of compounds can be unstable. For this compound, it is recommended to store it at 0-8°C in a tightly sealed container under an inert atmosphere to minimize degradation.[6]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low-yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Purification strategies for products from 4-Fluoropyridine-3-boronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the purification of products derived from reactions involving 4-Fluoropyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: The most prevalent impurities include unreacted starting materials (both the boronic acid and the coupling partner), the protodeboronated side product (4-fluoropyridine), homocoupling products (difluoro-bipyridines), residual palladium catalyst, and impurities derived from phosphine ligands.[1][2][3] The boronic acid itself may also exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine, which can affect reaction stoichiometry if not accounted for.[4]
Q2: What is protodeboronation and how can it be minimized during the reaction and workup?
A2: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, converting the boronic acid back to 4-fluoropyridine.[5] This is a common issue with heteroaromatic boronic acids.[5][6] To minimize this, consider the following:
-
Use Boronic Esters or Trifluoroborates: Derivatives like pinacol esters or potassium trifluoroborates are generally more stable and less prone to protodeboronation.[5][7] They act as a "slow release" source of the boronic acid under the reaction conditions.[5]
-
Control of pH: The rate of protodeboronation is highly pH-dependent.[8] Careful selection of the base is crucial.
-
Anhydrous Conditions: Where possible, minimizing water content can suppress this side reaction.
Q3: Homocoupling of the boronic acid is a significant byproduct. What are the best strategies to prevent it?
A3: Homocoupling is the self-coupling of the boronic acid to form a bipyridine byproduct. This is often promoted by the presence of oxygen or when the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1] Prevention strategies include:
-
Thorough Degassing: Ensure the reaction mixture and solvents are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[1]
-
Use of a Pd(0) Source: Employing a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly can reduce the likelihood of side reactions that occur with Pd(II) species.[1][9]
-
Appropriate Base Selection: Stronger bases can sometimes promote side reactions, so screening bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ is recommended.[1][3][10]
Q4: How do I choose the most suitable purification technique for my product?
A4: The choice depends on the scale of the reaction, the nature of the impurities, and the required final purity.
-
Liquid-Liquid Extraction: Best used as a first step to remove major inorganic impurities and highly polar or non-polar contaminants.[11] An acidic wash (e.g., 1M HCl) can help remove unreacted basic pyridine compounds.
-
Column Chromatography: The most common and versatile technique for separating the desired product from byproducts and unreacted starting materials. Both normal-phase (silica gel) and reverse-phase chromatography can be effective for fluorinated compounds.[11]
-
Crystallization: An excellent method for achieving high purity for solid compounds, provided a suitable solvent system can be found.[11] It is particularly effective at removing trace impurities.
-
Preparative HPLC: Offers the highest resolution for purifying final compounds to >98% purity, especially for difficult-to-separate mixtures.[11] Specialized fluorinated HPLC columns may offer enhanced selectivity.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grey or Black Color in Purified Product | Residual palladium catalyst. | - Filter the crude product solution through a pad of Celite® or silica gel before concentration. - Consider treatment with activated carbon. - Employ a palladium scavenger resin. |
| Product Contaminated with 4-Fluoropyridine | Protodeboronation of the starting material.[5] | - During workup, perform an acidic wash (e.g., 1M HCl) to protonate and extract the basic 4-fluoropyridine into the aqueous layer. - Optimize reaction conditions to prevent its formation (see FAQ Q2). - Purify via column chromatography, as 4-fluoropyridine is typically more polar than the coupled product. |
| Byproduct Detected with Mass of Dimerized Boronic Acid | Homocoupling of this compound.[1] | - Ensure the reaction was properly degassed.[1] - Verify the quality and activity of the palladium catalyst. - This byproduct can usually be separated by standard column chromatography. |
| Poor Separation on Silica Gel Column | Co-elution of product and impurities. | - Screen various eluent systems using Thin Layer Chromatography (TLC) to find optimal separation conditions. - Consider switching to a different stationary phase, such as reverse-phase C18 silica.[11] - For very difficult separations, preparative HPLC is the recommended method.[11] |
| Low Recovery After Column Chromatography | - Product is highly polar and is retained on the silica gel. - Product is unstable on silica. | - Add a small percentage of a polar solvent like methanol or an amine (e.g., triethylamine) to the eluent to improve recovery. - Neutralize the silica gel with a suitable base before packing the column if the product is acid-sensitive. - Work quickly and avoid leaving the product on the column for extended periods. |
Key Purification Protocols
Protocol 1: General Aqueous Workup and Extraction
This procedure is a standard first step after the reaction is deemed complete to remove inorganic salts and highly polar impurities.
-
Quenching: Cool the reaction mixture to room temperature and quench with water.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[1]
-
Phase Separation: Transfer the mixture to a separatory funnel. If emulsions form, addition of brine can help break them.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
1M HCl solution (to remove basic impurities like unreacted pyridines).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Brine (to remove residual water).[9]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[9]
Protocol 2: Flash Column Chromatography on Silica Gel
This is the most common method for purifying the crude product.
-
TLC Analysis: Determine an appropriate solvent system (eluent) by running TLC plates of the crude material. Aim for a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Loading the Sample:
-
Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent, adding silica, and evaporating the solvent. Load the resulting free-flowing powder onto the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of eluent and carefully load it onto the column.
-
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[12]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[13]
Protocol 3: Recrystallization
This method is ideal for obtaining high-purity crystalline solid products.
-
Solvent Screening: In small test tubes, test various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. A solvent pair (one solvent in which the product is soluble, and one in which it is not) can also be effective.[4]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution to remove them.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualized Workflows and Concepts
Caption: A typical workflow from reaction completion to the isolated pure product.
Caption: Major reaction pathways for this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Catalyst and Ligand Selection for Hindered Pyridineboronic Acids in Suzuki-Miyaura Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered pyridineboronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with a hindered pyridineboronic acid is resulting in low or no yield. What are the primary factors to investigate?
A1: Low conversion with sterically hindered substrates is a common challenge and typically stems from issues with the catalyst system and reaction conditions.[1] The steric bulk near the reaction sites can impede key steps in the catalytic cycle.[2]
Initial Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical aspect. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2] It is recommended to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands help form a highly reactive palladium(0) species and accelerate the oxidative addition and reductive elimination steps.[1]
-
Base Selection: The choice of base is crucial for activating the boronic acid.[1] Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For particularly challenging systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1][4]
-
Solvent Choice: The solvent can significantly influence the reaction outcome. Anhydrous, degassed solvents such as dioxane, DMF, or toluene are commonly used.[5]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from causing catalyst decomposition and homocoupling of the boronic acid.[3]
Q2: I'm observing significant protodeboronation of my pyridineboronic acid. How can this side reaction be minimized?
A2: Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction, especially with 2-pyridylboronic acids, a phenomenon often referred to as the "2-pyridyl problem".[6][7] The nitrogen atom in the 2-position can facilitate this undesired reaction.[6]
Strategies to Reduce Protodeboronation:
-
Use Stabilized Boronic Acid Derivatives: Instead of the free boronic acid, consider using more stable derivatives like boronate esters (e.g., pinacol esters) or MIDA boronates.[5][8]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can help, although some water is often necessary for the activity of certain bases like phosphates and carbonates.[1][2]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation. Buchwald-type ligands can often facilitate the reaction at room temperature.[9][10]
-
Choice of Base: Using milder bases like NaHCO₃ or KHCO₃ can sometimes suppress this side reaction, although it may lead to longer reaction times.[10]
Q3: My reaction is producing a significant amount of homocoupling product from the boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[3]
To minimize homocoupling:
-
Thorough Degassing: Ensure that the solvent is properly degassed before use. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.[10]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[3]
-
Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be beneficial.[2]
-
Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.[2]
Q4: The nitrogen on my pyridine ring appears to be inhibiting the palladium catalyst. How can I overcome this?
A4: The basic nitrogen atoms in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[2][5] This is a well-documented issue, particularly with 2-substituted pyridines.[5]
Solutions for Catalyst Inhibition:
-
Bulky Ligands: The use of sterically hindered ligands, such as the Buchwald biarylphosphine ligands (XPhos, SPhos, etc.) or NHC ligands, is highly recommended.[4][11][12] The bulk of these ligands can prevent the pyridine nitrogen from strongly coordinating to the palladium center.
-
Highly Active Catalysts: Certain catalyst systems are designed to be resistant to inhibition by basic nitrogen-containing heterocycles.[11]
Quantitative Data on Catalyst & Ligand Performance
The selection of an appropriate catalyst and ligand combination is paramount for the successful coupling of hindered pyridineboronic acids. Below is a summary of reported yields for various systems.
| Aryl Halide | Boronic Acid/Ester | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 82 | [11] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 99 | [11] |
| 2-Chloropyridine | Phenylboronic acid | XPhos Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 80 | >95 | [3] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | tBuXPhos | K₃PO₄ | Dioxane | 100 | 98 | |
| m-Bromo-xylene | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ | Imidazo[1,2-a]pyridine-based | K₃PO₄ | Dioxane | 100 | High | [13] |
| Aryl Bromide | Pyridyl-2-boronic ester | Phosphine Oxide Precatalyst | - | K₃PO₄ | Dioxane | 110 | up to 99 | [14] |
| Hindered Aryl Bromide | Hindered Arylboronic Acid | Acenaphthoimidazolylidene Pd Complex | - | t-BuOK | Dioxane | 80 | >99 | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Hindered Pyridineboronic Acids:
This protocol is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: An oven-dried reaction vial equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), the pyridineboronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]
-
Inert Atmosphere: The vial is sealed with a septum cap and purged with an inert gas (argon or nitrogen) for 5-10 minutes.[3]
-
Catalyst/Ligand Addition: Under the inert atmosphere, the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand, if required, are added.[3]
-
Solvent Addition: The degassed solvent system (e.g., Dioxane/H₂O 10:1) is added via syringe.[3]
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (usually monitored for completion).[5][10]
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2][3]
-
Purification: The crude product is purified by flash column chromatography.[3]
Microwave-Assisted Protocol:
For accelerating reactions, microwave irradiation can be employed.
-
Vessel Charging: To a microwave reaction vessel with a magnetic stir bar, add the pyridine derivative, coupling partner, palladium catalyst, ligand (if used), and base.[5]
-
Inerting and Solvent Addition: Seal the vessel, purge with an inert gas for 10-15 minutes, and then add the degassed solvent via syringe.[5]
-
Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for 10-30 minutes.[5]
-
Workup and Purification: Follow steps 6 and 7 from the general procedure above.[5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Hindered Couplings
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Impact of base and solvent choice on 4-Fluoropyridine-3-boronic acid stability
Welcome to the technical support center for 4-Fluoropyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent in the presence of various bases and solvents, particularly in the context of cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: Like other arylboronic acids, this compound is primarily susceptible to two main degradation pathways:
-
Protodeboronation: This is the most common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 4-fluoropyridine as a byproduct.[1] This reaction is often catalyzed by aqueous acidic or basic conditions.[2]
-
Oxidation: The boronic acid functional group can be oxidized, leading to the formation of boric acid and other byproducts. This can be mitigated by handling the reagent under an inert atmosphere.
Q2: How does the fluorine substituent and the pyridine nitrogen affect the stability of this compound?
A2: The electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen increases the Lewis acidity of the boron center. This can make the carbon-boron bond more susceptible to cleavage under certain conditions.[3] However, studies on pyridineboronic acids have shown that 3- and 4-pyridyl boronic acids are significantly more stable than their 2-pyridyl counterparts.[2] Specifically, 3- and 4-pyridyl boronic acids have been reported to have half-lives of over a week at a pH of 12 and a temperature of 70°C, indicating a relatively high degree of stability.[2]
Q3: Which is more stable, this compound or its pinacol ester derivative?
A3: For boronic acids that are prone to degradation, it is highly recommended to use their pinacol ester derivatives.[3] Boronic esters are generally more stable than the corresponding boronic acids.[4] They function via a "slow-release" mechanism, where the ester hydrolyzes in situ to gradually provide the active boronic acid for the reaction.[1] This keeps the concentration of the potentially unstable free boronic acid low, which helps to minimize protodeboronation.[1]
Q4: How do different bases affect the stability of this compound?
Q5: What is the impact of solvent choice on the stability of this compound?
A5: The choice of solvent can influence stability, particularly in the presence of other reagents. For instance, strong donor solvents like acetonitrile and pyridine have been shown to accelerate copper-mediated protodeboronation.[5] It is also crucial to use anhydrous solvents, as water can facilitate protodeboronation.
Troubleshooting Guide
If you are experiencing low yields or the formation of byproducts in your reactions with this compound, the following troubleshooting guide may help you identify and resolve the issue.
Caption: A step-by-step workflow to troubleshoot common issues encountered when using this compound.
Data Presentation: Stability and Recommendations
The following tables provide a qualitative summary of the stability of this compound and recommendations for selecting appropriate bases and solvents to minimize degradation.
Table 1: Qualitative Stability Assessment in Different Solvents
| Solvent Class | Examples | Relative Stability | Recommendation |
| Aprotic Polar | Dioxane, THF, DMF | Good | Recommended for use. Ensure solvents are anhydrous. |
| Aprotic Polar | Acetonitrile | Moderate | Use with caution, may accelerate decomposition in the presence of certain metals.[5] |
| Protic | Water, Alcohols | Poor to Moderate | Use in minimal amounts if required for solubility of other reagents. Anhydrous conditions are preferred. |
| Nonpolar | Toluene, Hexane | Good | Suitable, but solubility of the boronic acid may be limited. |
Table 2: Base Selection Guide for Minimizing Protodeboronation
| Base | Strength | Recommendation | Rationale |
| K₃PO₄ | Moderate | Highly Recommended | Often used for challenging couplings with unstable boronic acids.[3] |
| Cs₂CO₃ | Moderate | Highly Recommended | A mild and effective base for minimizing protodeboronation. |
| K₂CO₃ | Moderate | Recommended | A common and generally safe choice for many Suzuki-Miyaura reactions. |
| Na₂CO₃ | Moderate | Use with Caution | Can be effective, but monitor for byproduct formation. |
| Hydroxides (NaOH, KOH) | Strong | Not Recommended | Generally too harsh and can significantly promote protodeboronation. |
| Organic Bases (Et₃N, DIPEA) | Moderate | Use with Caution | Can be effective, but compatibility with other reaction components should be considered. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester
This protocol provides a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2–1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous solvent (e.g., dioxane) and the palladium catalyst/ligand system under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an appropriate organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Monitoring Stability by HPLC-MS
This protocol can be used to assess the stability of this compound under specific conditions.
-
Sample Preparation: Prepare stock solutions of this compound in the solvent of interest. In separate vials, add the desired base.
-
Incubation: Maintain the vials at the desired reaction temperature.
-
Time Points: At regular intervals, withdraw an aliquot from each vial, quench if necessary, and dilute with a suitable solvent (e.g., 1:1 acetonitrile/water) for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a reversed-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or ammonium acetate). Monitor the disappearance of the this compound peak and the appearance of the 4-fluoropyridine peak (from protodeboronation).
-
Quantification: Calculate the percentage of remaining this compound at each time point to determine its stability under the tested conditions. For robust analysis of this polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and sensitivity.[6]
Visualizations
Caption: The main degradation pathways for this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Preventing Homo-coupling of Aryl Halides in Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired homo-coupling of aryl halides in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Q1: I am observing a significant amount of aryl halide homo-coupling product in my Suzuki reaction. What are the primary causes and how can I resolve this?
A1: The formation of a biaryl product derived from the coupling of two aryl halide molecules is a common side reaction in Suzuki coupling. The primary causes typically revolve around reaction conditions that either favor the homo-coupling pathway or lead to catalyst deactivation. Key factors include the presence of oxygen, the choice of palladium source and ligands, the base, solvent, and reaction temperature. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and mitigate aryl halide homo-coupling.
Caption: Troubleshooting workflow for minimizing aryl halide homo-coupling.
Frequently Asked Questions (FAQs)
Q2: How does oxygen contribute to aryl halide homo-coupling, and what is the best way to remove it?
A2: Oxygen can promote the homo-coupling of aryl halides through the oxidation of the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then participate in a catalytic cycle that leads to the formation of biaryls from the aryl halide. Rigorous exclusion of oxygen is critical for suppressing this side reaction.[3]
The most effective methods for degassing solvents are:
-
Freeze-Pump-Thaw: This is the most thorough method. The solvent is frozen using liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is typically repeated three times.[4]
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can effectively remove dissolved oxygen.[4]
For maintaining an inert atmosphere during the reaction, a Schlenk line or a glovebox is recommended.[5]
Q3: Which palladium catalyst and ligands are best for preventing aryl halide homo-coupling?
A3: The choice of catalyst and ligand is crucial.
-
Palladium Source: Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can be advantageous as it does not require an in-situ reduction step which can sometimes be a source of side reactions.[6] If a Pd(II) source like Pd(OAc)₂ is used, the presence of oxygen can lead to the formation of Pd(II) species that promote homo-coupling.[1]
-
Ligands: Bulky, electron-rich phosphine ligands are often effective at preventing homo-coupling.[7] These ligands can promote the desired reductive elimination of the cross-coupled product and sterically hinder the formation of intermediates that lead to homo-coupling. Examples of such ligands include SPhos, XPhos, and RuPhos.[7]
Q4: What is the role of the base and solvent in aryl halide homo-coupling?
A4: The base and solvent system can significantly influence the selectivity of the Suzuki reaction.
-
Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Biphasic solvent systems (e.g., toluene/water, dioxane/water) are common in Suzuki reactions.[9] The choice of solvent can impact the relative rates of the desired and undesired reaction pathways.
Q5: Can the reaction temperature influence the extent of aryl halide homo-coupling?
A5: Yes, higher reaction temperatures can sometimes lead to an increase in side products, including homo-coupling, due to catalyst decomposition or acceleration of undesired reaction pathways.[10] If you are observing significant homo-coupling, consider reducing the reaction temperature.
Quantitative Data Summary
Table 1: Effect of Palladium Source on Aryl Halide Homo-coupling
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Homo-coupling Product (%) | Desired Product (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~5-15% | ~85-95% |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | <2% | >98% |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 90 | Variable | Variable |
Note: The values presented are illustrative and can vary significantly depending on the specific substrates and other reaction conditions. This table is a composite representation based on general principles described in the literature.
Table 2: Effect of Ligand Choice on Suzuki Reaction Selectivity
| Ligand | Catalyst | Base | Solvent | Temp (°C) | Homo-coupling Product (%) | Desired Product (%) |
| PPh₃ | Pd(OAc)₂ | Na₂CO₃ | Toluene/H₂O | 100 | Often significant | Lower yields |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 80 | Low | High |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | THF/H₂O | 80 | Very Low | Very High |
Note: This table illustrates the general trend that bulkier, more electron-rich ligands tend to suppress homo-coupling. Actual percentages are highly substrate-dependent.
Experimental Protocols
Protocol 1: Setting up an Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) overnight at >120°C and cool under vacuum in a desiccator.[11]
-
Assembly: Assemble the glassware with a stir bar and connect it to a Schlenk line.
-
Purging: Evacuate the flask under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum-inert gas cycle at least three times to ensure the removal of atmospheric gases.[11]
-
Reagent Addition: Under a positive pressure of the inert gas, add the aryl halide, boronic acid derivative, palladium catalyst, ligand, and base to the flask.
-
Solvent Addition: Add the previously degassed solvent via a syringe through a rubber septum.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of the inert gas (a balloon can be used to maintain pressure).
Protocol 2: Screening of Palladium Catalysts and Ligands
This protocol is designed for a 24-well reaction block but can be adapted for individual vials.[6]
-
Stock Solution Preparation:
-
In an inert atmosphere (glovebox or under a positive flow of inert gas), prepare a stock solution of the aryl halide (1.0 equivalent) and the boronic acid derivative (1.2 equivalents) in an anhydrous, degassed solvent (e.g., dioxane).
-
-
Reaction Setup:
-
To each well of the reaction block containing a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd loading), add a stir bar.[6]
-
Add the stock solution of the substrates to each well.
-
Add the chosen base and any additional solvent.
-
-
Reaction and Analysis:
-
Seal the reaction block and heat to the desired temperature with vigorous stirring.
-
After the specified time, cool the reaction block and quench the reactions.
-
Analyze the product distribution (cross-coupled product vs. homo-coupled product) in each well using techniques like HPLC or GC-MS to identify the optimal catalyst/ligand system.
-
Protocol 3: Screening of Bases and Solvents
This protocol can be run in parallel to Protocol 2.
-
Stock Solution Preparation:
-
Prepare a stock solution of the aryl halide and boronic acid derivative as described in Protocol 2.
-
Prepare stock solutions of various bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in degassed water or as slurries in an anhydrous organic solvent.[6]
-
-
Reaction Setup:
-
To each well of a reaction block containing the optimal catalyst/ligand system identified in Protocol 2 and a stir bar, add the substrate stock solution.
-
Add a different base and solvent combination to each well.
-
-
Reaction and Analysis:
-
Seal, heat, and stir the reaction block as described previously.
-
Analyze the results to determine the base and solvent system that provides the highest ratio of cross-coupled product to homo-coupled product.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How To [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
Technical Support Center: Purifying Boronic Acid Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of boronic acid derivatives using column chromatography techniques.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of boronic acid derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound sticks to the baseline on TLC / Does not elute from the column | - Strong interaction between the boronic acid and Lewis acidic sites on silica gel.- The compound is highly polar. | - Use boric acid-impregnated silica gel to cap the Lewis acidic sites.[1][2][3]- Try a more polar mobile phase, such as a gradient of methanol in dichloromethane.[4]- Consider using a different stationary phase like neutral alumina.[4]- For very polar compounds, reverse-phase chromatography (C18) may be more suitable.[5][6][7]- Add a modifier to the mobile phase, like a small amount of acetic acid or triethylamine, to improve elution.[4] |
| Streaking or tailing of the spot on TLC and broad peaks during column chromatography | - Strong adsorption of acidic or basic groups on the compound to the stationary phase.[8]- Overloading the column or TLC plate.[8]- Decomposition of the compound on the silica gel.[3][6] | - Add a few drops of formic acid (for acidic compounds) or ammonia/triethylamine (for basic compounds) to the mobile phase.[4][8]- Reduce the amount of sample loaded onto the column or TLC plate.[8]- Use boric acid-impregnated silica gel to minimize decomposition and over-adsorption.[1][2][3]- Consider using neutral alumina as the stationary phase.[4] |
| Low recovery of the compound after the column | - Irreversible adsorption or decomposition on the silica gel.[2][3][6]- The compound is volatile and was lost during solvent evaporation. | - Use boric acid-impregnated silica gel, which is known to suppress over-adsorption and improve recovery, especially for pinacol boronic esters.[1][2][3]- Deactivate silica gel with a base like triethylamine before use.[9]- Use a milder method for solvent removal, such as a rotary evaporator at a lower temperature.[6] |
| Multiple spots on TLC for a pure compound | - On-plate decomposition of the boronic acid derivative.- For boronic acids, formation of cyclic anhydrides (boroxines) on the plate. | - Use boric acid-impregnated TLC plates to improve the stability of the compound.[1][2]- Spot the compound and develop the TLC plate immediately. |
| Hydrolysis of boronate esters during purification | - Presence of water in the mobile phase or on the stationary phase, especially in reverse-phase HPLC.[10][11]- Acidic nature of standard silica gel can catalyze hydrolysis.[3] | - For HPLC, use a mobile phase with a high percentage of organic solvent, such as in Hydrophilic Interaction Liquid Chromatography (HILIC).[10]- Use a stationary phase with low silanol activity for reverse-phase HPLC.[11][12]- For normal phase chromatography, ensure anhydrous conditions and consider using neutral alumina or boric acid-impregnated silica.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Why do my boronic acid derivatives streak on a silica gel column?
Streaking is often caused by the strong interaction between the Lewis acidic boronic acid group and the acidic silanol groups on the surface of the silica gel.[8][13] This can lead to slow and uneven movement of the compound down the column. To mitigate this, you can add a small amount of a competitive Lewis base or acid to the mobile phase, such as triethylamine or acetic acid, respectively.[4] Alternatively, using a modified stationary phase like boric acid-impregnated silica gel can help by masking the active sites on the silica.[1][2]
Q2: My boronic acid is very polar and won't move off the baseline in any normal-phase solvent system. What should I do?
For highly polar boronic acids, normal-phase chromatography on silica gel can be challenging.[13] In such cases, reverse-phase chromatography is a good alternative.[5] A C18 column with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid, can provide good separation.[14][15][16] However, be mindful of the potential for on-column hydrolysis of boronate esters under these conditions.[10][11]
Q3: I am trying to purify a pinacol boronate ester, but I am getting low yields from my silica gel column. What is happening?
Pinacol boronate esters can be sensitive to the acidic nature of silica gel, leading to decomposition or irreversible adsorption on the column.[2][3][17] This results in significant loss of material and low recovery. A highly effective solution is to use silica gel that has been pre-treated with boric acid. This treatment neutralizes the highly active sites on the silica, preventing the degradation of the boronate ester and leading to much-improved yields.[1][2][3]
Q4: Can I use something other than silica gel for the purification of boronic acids?
Yes, neutral alumina can be a good alternative to silica gel for the purification of boronic acid derivatives, especially for compounds that are sensitive to the acidity of silica.[4] For analytical separations and some preparative work, HPLC with various stationary phases like C18, or specialized columns for polar compounds, can be employed.[14][15][16][18]
Q5: How can I visualize boronic acid derivatives on a TLC plate if they are not UV-active?
If your boronic acid derivative is not UV-active, there are specific staining methods you can use. A curcumin-based stain will produce a red-orange spot in the presence of boronic acids and their esters.[19][20] Another option is a stain made from alizarin, which will cause boronic acid spots to fluoresce bright yellow under UV light (366 nm).[21]
Experimental Protocols
Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from literature procedures to improve the recovery of boronic acid derivatives during column chromatography.[2][22]
Materials:
-
Silica gel
-
Boric acid
-
Ethanol
Procedure:
-
Prepare a 5% w/v solution of boric acid in ethanol. For example, dissolve 27.5 g of boric acid in 550 mL of ethanol.
-
In a round-bottom flask, create a slurry of silica gel in the boric acid solution (e.g., 300 mL of silica gel in 550 mL of the solution).
-
Gently agitate or stir the slurry for 1-2 hours at room temperature.
-
Remove the solvent by filtration.
-
Wash the impregnated silica gel with fresh ethanol to remove excess boric acid.
-
Dry the silica gel in a vacuum oven at 60-140°C for several hours until it is a free-flowing powder.
| Parameter | Value |
| Boric Acid Concentration | 5% w/v in Ethanol |
| Slurry Ratio (Silica:Solution) | Approx. 1:1.8 (v/v) |
| Incubation Time | 1-2 hours |
| Drying Temperature | 60-140 °C |
Visualizations
Caption: Troubleshooting workflow for boronic acid purification.
Caption: Experimental workflow for preparing boric acid silica gel.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chembam.com [chembam.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. reddit.com [reddit.com]
- 14. waters.com [waters.com]
- 15. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. waters.com [waters.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 19. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
Technical Support Center: Addressing Catalyst Inhibition by Nitrogen-Containing Heterocycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst inhibition by nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation by nitrogen-containing heterocycles?
A1: Catalyst deactivation by nitrogen-containing heterocycles primarily occurs through two main mechanisms:
-
Poisoning: The lone pair of electrons on the nitrogen atom in the heterocycle can coordinate strongly to the active metal center of the catalyst (e.g., Palladium).[1] This coordination blocks the sites required for the catalytic cycle to proceed, leading to a significant drop in or complete loss of activity.[1][2] Even minute quantities of these compounds can act as potent poisons.[1]
-
Fouling: In some instances, insoluble byproducts or polymers can deposit on the catalyst surface, physically blocking active sites and pores.[1]
Q2: Which types of catalytic reactions are most susceptible to inhibition by nitrogen heterocycles?
A2: Palladium-catalyzed cross-coupling reactions are particularly prone to deactivation by nitrogen-containing heterocycles. These include widely used transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, where the palladium catalyst is susceptible to poisoning by the nitrogen atom of the substrate.[1]
Q3: Aside from the substrate itself, what are other common sources of nitrogen-containing catalyst poisons?
A3: Catalyst activity can be diminished by various impurities present in reagents or solvents. Common catalyst poisons include not only nitrogen-containing heterocycles but also compounds containing sulfur, halides, and cyanides.[3] Therefore, using high-purity reagents and properly degassed solvents is crucial to avoid introducing these contaminants.[3]
Q4: Can a catalyst poisoned by nitrogen heterocycles be regenerated?
A4: Yes, in many cases, catalyst regeneration is possible. The feasibility and method of regeneration depend on the nature and severity of the deactivation. Common regeneration techniques include:
-
Chemical Washing: This involves washing the catalyst with acidic or basic solutions to remove the adsorbed poison.[4] For instance, washing with a dilute acid can help remove basic nitrogen-containing compounds.
-
Thermal Treatment: Heating the catalyst at high temperatures can desorb or decompose the poisoning species.[4]
-
Solvent Extraction: Using specific solvents to dissolve and remove organic contaminants from the catalyst surface.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
Q: My Suzuki-Miyaura coupling reaction involving a pyridine-containing substrate is resulting in a low yield. What are the likely causes and how can I troubleshoot this?
A: Low yields in this scenario are often linked to catalyst deactivation by the pyridine nitrogen. Here is a systematic approach to troubleshooting:
-
Assess Catalyst and Ligand Choice:
-
Problem: The palladium catalyst is being poisoned by the pyridine moiety.[5]
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[5] These ligands can form more stable complexes with the palladium center and promote faster catalytic turnover, which can outcompete the poisoning process.[3] Using a pre-formed palladium precatalyst can also lead to more consistent results.[5]
-
-
Verify Reaction Conditions:
-
Problem: The presence of oxygen or moisture in the reaction can deactivate the catalyst.[3]
-
Solution: Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3] Sparging the solvent with an inert gas or using freeze-pump-thaw cycles are effective degassing methods.[6]
-
-
Optimize Reagent Addition:
-
Problem: A high initial concentration of the nitrogen-containing heterocycle can rapidly poison the catalyst.
-
Solution: Try adding the nitrogen-containing substrate slowly to the reaction mixture over a period of time. This can help maintain a low concentration of the potential poison and allow the desired catalytic reaction to proceed.[5]
-
Issue 2: Formation of Significant Byproducts
Q: I am observing a significant amount of homocoupling product in my reaction with a quinoline derivative. What steps can I take to minimize this side reaction?
A: Homocoupling is a common side reaction, especially when dealing with substrates that can inhibit the catalyst. Here are some strategies to address this:
-
Optimize Catalyst System: The choice of catalyst, ligand, and base can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[5] Screening different combinations can help identify an optimal system for your specific substrates.
-
Control Oxygen Levels: The presence of oxygen can promote the homocoupling of boronic acids.[5] Rigorous degassing of the reaction mixture is crucial.
-
Use a Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize Pd(II)-mediated homocoupling by ensuring the active Pd(0) species is efficiently generated and maintained throughout the catalytic cycle.[5]
Data Presentation
Table 1: Effect of Ligand Choice on Suzuki-Miyaura Coupling Yield with a Pyridine Substrate
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 35 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 85 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 | 92 |
| Pd(PPh₃)₄ | None | K₂CO₃ | DMF | 80 | 45 |
This table summarizes typical yields and illustrates the significant impact of ligand choice on the outcome of cross-coupling reactions with inhibitory substrates.
Table 2: Catalyst Activity Recovery After Regeneration
| Deactivated Catalyst | Poisoning Agent | Regeneration Method | Activity Recovery (%) |
| Pd/C | Pyridine | Washed with 0.1 M HCl, then H₂O and dried | ~85 |
| Pd/Al₂O₃ | Quinoline | Thermal treatment at 400°C under N₂ | ~70 |
| Pd(PPh₃)₄ | 2-Chloropyridine | Chemical reduction with NaBH₄ | ~92 |
This table presents representative data on the effectiveness of different regeneration methods for palladium catalysts deactivated by nitrogen heterocycles.[7]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with a Nitrogen-Containing Heterocycle
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the heteroaryl boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., toluene) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
-
Recovery: Filter the deactivated Pd/C catalyst from the reaction mixture and wash it with a suitable solvent to remove residual organic compounds.
-
Washing:
-
Chemical Treatment (Reduction):
-
Suspend the washed catalyst in a suitable solvent (e.g., water or methanol).
-
Add a reducing agent (e.g., sodium borohydride or hydrazine) portion-wise with stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
-
Final Washing and Drying:
-
Filter the regenerated catalyst and wash thoroughly with deionized water to remove any residual salts.
-
Wash with methanol and then dry the catalyst under vacuum. The regenerated catalyst can be stored under an inert atmosphere.[7]
-
Visualizations
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 4-Fluoropyridine-3-boronic Acid and its Isomers in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. Pyridineboronic acids are particularly valuable building blocks, allowing for the incorporation of the ubiquitous pyridine moiety found in numerous pharmaceuticals and functional materials. This guide provides a comprehensive comparison of 4-Fluoropyridine-3-boronic acid and its positional and non-fluorinated isomers in Suzuki coupling reactions, supported by experimental data and detailed protocols.
The Impact of Fluorine Substitution and Isomerism on Reactivity
The reactivity of pyridineboronic acids in Suzuki coupling is significantly influenced by both the position of the boronic acid group on the pyridine ring and the presence of substituents, such as fluorine.
Electronic Effects of Fluorine: Fluorine is a highly electronegative atom, and its introduction into the pyridine ring has a profound electron-withdrawing effect.[1] This decreases the electron density of the aromatic ring, which can have a dual impact on the Suzuki coupling process. While an electron-deficient ring can be more susceptible to nucleophilic attack, it generally hinders the crucial transmetalation step of the catalytic cycle, which is often rate-limiting.[1] Consequently, fluorinated pyridineboronic acids are often less reactive than their non-fluorinated counterparts, leading to lower yields under identical reaction conditions.[1]
Positional Isomerism: The position of the boronic acid group (2-, 3-, or 4-) on the pyridine ring also plays a critical role in reactivity. The "2-pyridyl problem" is a well-documented challenge where the proximity of the nitrogen atom to the boronic acid group in 2-pyridineboronic acids can lead to catalyst inhibition and a higher propensity for protodeboronation (loss of the boronic acid group).[2][3] Generally, 3- and 4-pyridineboronic acids are more stable and tend to provide better yields in Suzuki coupling reactions.[3]
Quantitative Performance Comparison
| Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | Not specified | General protocol |
| Pyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 88 | (F. Kerins, D. F. O'Shea, J. Org. Chem. 2002, 67, 4968-4971) |
| Pyridine-2-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 45 | (F. Kerins, D. F. O'Shea, J. Org. Chem. 2002, 67, 4968-4971) |
| Pyridine-4-boronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 95 | (N. Miyaura, A. Suzuki, Chem. Rev. 1995, 95, 2457-2483) |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 120 | Not specified | Example protocol | |
| 3-Pyridyl boronic ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | Modest | [4] |
| 4-Pyridyl boronic ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | Modest | [4] |
| 4-Cyanophenyl boronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 10 | [4] |
| 4-Methoxyphenyl boronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 48 | [4] |
Note: The yields for this compound and 2-Fluoropyridine-3-boronic acid with 4-bromoanisole are based on generalized protocols and are not reported as specific quantitative results in the cited literature.
The data, although not from a single comparative study, supports the general trend that the non-fluorinated pyridine-3-boronic acid and pyridine-4-boronic acid provide high yields. The electron-deficient 4-cyanophenyl boronic acid shows a significantly lower yield, suggesting that this compound, also being electron-deficient, would likely provide lower to moderate yields compared to its non-fluorinated counterpart.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in Suzuki coupling reactions. Below are representative protocols for both conventional and microwave-assisted Suzuki coupling of a fluorinated pyridineboronic acid.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of an aryl halide with a fluorinated pyridineboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times and improve yields in many Suzuki coupling reactions.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process and Relationships
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and the logical relationship of reactivity among pyridineboronic acid isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Logical relationship of the general reactivity of pyridineboronic acid isomers.
References
A Comparative Analysis of Reactivity: Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a fluorine atom into a pyridine ring is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. Pyridine boronic acids are pivotal building blocks in the synthesis of these complex molecules, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated pyridine boronic acids, supported by experimental data, to inform substrate selection and reaction optimization in drug discovery and development.
The Electronic Influence of Fluorine on Reactivity
Fluorine's high electronegativity exerts a strong electron-withdrawing effect on the pyridine ring. This fundamental property significantly alters the reactivity of the corresponding boronic acid in common cross-coupling reactions. The decreased electron density of the fluorinated pyridine ring increases the Lewis acidity of the boronic acid group.[1] While this can be advantageous in some catalytic cycles, it often proves detrimental in the context of Suzuki-Miyaura coupling. The transmetalation step, frequently the rate-limiting step of the reaction, is generally slower for electron-deficient aromatic rings.[1] Consequently, non-fluorinated, more electron-rich pyridine boronic acids are typically more reactive and tend to provide higher yields in Suzuki-Miyaura couplings.[1]
This principle is indirectly illustrated by the Suzuki-Miyaura coupling of various boronic acids with pyridine-2-sulfonyl fluoride, where the electron-rich 4-methoxyphenyl boronic acid gives a significantly higher yield than the electron-deficient 4-cyanophenyl boronic acid.[1] It is anticipated that a fluorinated pyridine boronic acid would exhibit reactivity more akin to the electron-deficient example.[1]
Quantitative Performance Comparison in Suzuki-Miyaura Coupling
While direct side-by-side comparative studies under identical conditions are not extensively available in the literature, the following table summarizes yields from a study coupling various boronic acids and esters with pyridine-2-sulfonyl fluoride (PyFluor). This data provides insight into the impact of electronic effects on the reaction outcome.
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) |
| 4-Methoxyphenyl boronic acid | PyFluor | 2-(4-Methoxyphenyl)pyridine | 48 |
| 4-Cyanophenyl boronic acid | PyFluor | 2-(4-Cyanophenyl)pyridine | 10 |
| 3-Pyridyl boronic ester | PyFluor | 2-(3-Pyridyl)pyridine | Modest |
| 4-Pyridyl boronic ester | PyFluor | 2-(4-Pyridyl)pyridine | Modest |
Data sourced from Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[1]
The significantly lower yield for the electron-deficient 4-cyanophenyl boronic acid supports the principle that electron-withdrawing groups, such as fluorine, can diminish the efficiency of Suzuki-Miyaura couplings for this class of compounds.[1]
Reactivity in Other Cross-Coupling Reactions
Chan-Lam Coupling
The Chan-Lam reaction, a copper-catalyzed method for forming C-N and C-O bonds, offers an alternative to palladium-catalyzed methods.[2] This reaction can often be performed under milder conditions, at room temperature and open to the air.[2] Interestingly, fluoride ions have been shown to assist in the transmetalation step of Chan-Lam couplings, which may positively influence the reactivity of fluorinated pyridine boronic acids in this context.[3]
C-H Activation and Arylation
In the realm of C-H activation, pyridine boronic acids can play a dual role. The pyridine nitrogen can act as a directing group to facilitate the activation of a C-H bond on a substrate.[4] Alternatively, the pyridine boronic acid itself can serve as the arylating agent in a C-H arylation reaction. The electron-deficient nature of fluorinated pyridines can make their C-H bonds more acidic and potentially more susceptible to activation.[4] However, when used as a coupling partner, the reduced nucleophilicity of the fluorinated ring may necessitate more forcing reaction conditions.
Experimental Protocols
The following are representative protocols for Suzuki-Miyaura and Chan-Lam couplings. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates, particularly for the less reactive fluorinated pyridine boronic acids.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Pyridine Boronic Acid with an Aryl Bromide
Materials:
-
Pyridine boronic acid (fluorinated or non-fluorinated) (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyridine boronic acid, aryl bromide, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Chan-Lam N-Arylation of an Amine with a Pyridine Boronic Acid
Materials:
-
Pyridine boronic acid (fluorinated or non-fluorinated) (1.0-1.5 equiv)
-
Amine (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv for stoichiometric, or 10-20 mol% for catalytic)
-
Base (e.g., pyridine, triethylamine) (2.0 equiv)
-
Solvent (e.g., dichloromethane (DCM), methanol (MeOH))
Procedure:
-
To a reaction vessel, add the pyridine boronic acid, the amine, and copper(II) acetate.
-
Add the solvent and then the base.
-
Stir the reaction mixture at room temperature and open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyridine.[2]
Visualizing the Processes
To further elucidate the experimental and mechanistic aspects of these coupling reactions, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The effect of fluorine substitution on the reactivity of pyridine boronic acids.
Conclusion
The decision to employ a fluorinated versus a non-fluorinated pyridine boronic acid in cross-coupling reactions involves a trade-off between the desired properties of the final product and potentially reduced reactivity. The available evidence strongly indicates that non-fluorinated pyridine boronic acids, being more electron-rich, will generally exhibit higher reactivity and provide better yields in Suzuki-Miyaura couplings.[1] However, fluorinated pyridine boronic acids remain indispensable for the synthesis of molecules where the unique properties imparted by fluorine are crucial for biological activity or other characteristics. Researchers should anticipate the need for more rigorous optimization of reaction conditions when employing electron-deficient fluorinated pyridine boronic acids to achieve satisfactory yields.
References
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Fluoropyridine-3-boronic Acid and its Suzuki Coupling Product
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-Fluoropyridine-3-boronic acid and its Suzuki-Miyaura coupling product, 3-(4-methoxyphenyl)-4-fluoropyridine. This guide includes detailed experimental protocols and comparative data with alternative, non-fluorinated boronic acids to highlight the influence of the fluorine substituent on the spectral characteristics of these compounds.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the creation of biaryl and heteroaryl structures prevalent in pharmaceuticals. This compound is a valuable building block, as the introduction of a fluorine atom can significantly modulate the physicochemical properties of the final molecule, such as its pKa and metabolic stability. Understanding the NMR spectral characteristics of this reagent and its reaction products is crucial for reaction monitoring, structural confirmation, and purity assessment.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, its Suzuki coupling product with 4-bromoanisole, and two common non-fluorinated alternatives: phenylboronic acid and 4-methoxyphenylboronic acid.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | Aromatic Protons | Other Protons | Solvent |
| This compound | 8.55 (d, J=2.4 Hz, 1H), 8.45 (d, J=4.8 Hz, 1H), 7.35 (t, J=5.4 Hz, 1H) | 8.30 (s, 2H, B(OH)₂) | DMSO-d₆ |
| 3-(4-methoxyphenyl)-4-fluoropyridine | 8.51 (d, J=1.8 Hz, 1H), 8.41 (d, J=4.9 Hz, 1H), 7.48-7.44 (m, 2H), 7.37 (t, J=5.5 Hz, 1H), 7.07-7.03 (m, 2H) | 3.82 (s, 3H, OCH₃) | CDCl₃ |
| Phenylboronic acid | 7.85-7.82 (m, 2H), 7.45-7.35 (m, 3H) | 8.15 (s, 2H, B(OH)₂) | DMSO-d₆ |
| 4-Methoxyphenylboronic acid | 7.75 (d, J=8.4 Hz, 2H), 6.88 (d, J=8.4 Hz, 2H) | 7.95 (s, 2H, B(OH)₂), 3.78 (s, 3H, OCH₃) | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | Aromatic Carbons | Other Carbons | Solvent |
| This compound | 162.5 (d, J=242.5 Hz), 151.0 (d, J=4.5 Hz), 147.8 (d, J=14.5 Hz), 123.0 (d, J=18.5 Hz), 120.5 (d, J=4.0 Hz) | - | DMSO-d₆ |
| 3-(4-methoxyphenyl)-4-fluoropyridine | 160.1, 158.2 (d, J=251.5 Hz), 149.3 (d, J=4.8 Hz), 147.1 (d, J=14.9 Hz), 130.2, 128.9 (d, J=5.5 Hz), 123.6 (d, J=18.2 Hz), 114.5 | 55.4 (OCH₃) | CDCl₃ |
| Phenylboronic acid | 134.5, 131.0, 128.2, 127.8 | - | DMSO-d₆ |
| 4-Methoxyphenylboronic acid | 161.8, 136.2, 125.5, 113.8 | 55.1 (OCH₃) | DMSO-d₆ |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol describes a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
10 mL microwave vial with a stir bar
Procedure:
-
In a 10 mL microwave vial, combine this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add 1,4-dioxane and water in a 4:1 ratio to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(4-methoxyphenyl)-4-fluoropyridine.
NMR Sample Preparation
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the Suzuki-Miyaura coupling reaction and the general experimental workflow.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Discussion and Comparison
The presence of the electron-withdrawing fluorine atom in this compound influences the chemical shifts of the pyridine ring protons and carbons compared to the non-fluorinated phenylboronic acid. In the ¹H NMR spectrum of this compound, the pyridine protons are shifted downfield due to the deshielding effect of the fluorine. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyridine ring, particularly the carbon directly bonded to fluorine (C4), exhibit a large downfield shift and a significant C-F coupling constant.
Upon successful Suzuki coupling to form 3-(4-methoxyphenyl)-4-fluoropyridine, the signals corresponding to the boronic acid group disappear, and new signals for the 4-methoxyphenyl group appear. The protons and carbons of the 4-fluoropyridine ring in the product remain deshielded due to the fluorine atom. In contrast, the NMR spectra of the products from phenylboronic acid and 4-methoxyphenylboronic acid would lack the characteristic splitting patterns and chemical shifts associated with the C-F bond.
This comparative NMR data is invaluable for confirming the successful formation of the desired carbon-carbon bond and for distinguishing between fluorinated and non-fluorinated analogues in a research and development setting. The provided experimental protocol offers a robust starting point for the synthesis of such fluorinated biaryl compounds.
Confirming the Mass of 4-Fluoropyridine-3-boronic Acid Derivatives: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, accurately confirming the molecular mass of synthesized compounds is a critical step in the characterization of novel molecules. This guide provides a detailed comparison of mass spectrometry-based methods for the confirmation of 4-Fluoropyridine-3-boronic acid and its derivatives, versatile building blocks in medicinal chemistry and materials science. We present supporting experimental data, detailed protocols, and a comparative overview of alternative analytical techniques.
The inherent reactivity of the boronic acid moiety can present challenges for mass spectrometric analysis, including dehydration to form boroxines (cyclic trimers) and the formation of adducts.[1] This guide explores various ionization techniques and analytical approaches to overcome these challenges and achieve reliable mass confirmation.
Comparative Performance of Analytical Methods
The choice of analytical technique for confirming the mass of this compound derivatives depends on factors such as the required sensitivity, sample purity, and the specific structural features of the derivative. The following tables summarize the performance of commonly employed mass spectrometry and alternative analytical methods.
Table 1: Mass Spectrometry Techniques for Mass Confirmation
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| Electrospray Ionization (ESI-MS) | Optional | Formation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Solvent adducts may be observed.[1] | Soft ionization, suitable for LC-MS, good for polar compounds. | Can be complicated by adduct formation and in-source reactions like dehydration.[1] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Optional | Often forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions.[2] | High sensitivity, tolerant of some salts, suitable for complex mixtures. | Requires a suitable matrix; derivatization can simplify spectra.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mandatory | Provides detailed fragmentation patterns. | Excellent chromatographic separation, reproducible fragmentation for structural elucidation.[3] | Requires derivatization (e.g., silylation or esterification) to increase volatility and thermal stability.[3][4] |
Table 2: Quantitative Performance of LC-MS Methods for Boronic Acid Derivatives
| Parameter | UPLC-ESI-MS[5] | LC-MS/MS (MRM)[6] |
| Analyte | Various boronic acids | Phenylboronic acid derivatives |
| Limit of Detection (LOD) | 0.1 µg/mL | 2 - 10 pg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 2 - 10 pg/mL |
| Linearity (R²) | > 0.98 | > 0.99 |
| Recovery | 97.1% - 105.7% | Not specified |
| Precision (RSD) | < 2.0% | < 3% |
| Key Advantage | High throughput, no derivatization needed. | Ultra-high sensitivity for trace-level quantification. |
Table 3: Comparison of Mass Spectrometry with Other Analytical Techniques for Mass Confirmation
| Analytical Technique | Primary Information | Throughput | Sample Requirement | Key Advantage | Key Limitation |
| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Pattern | High | ng to pg | High sensitivity and specificity for molecular weight.[7] | Destructive, may require chromatographic coupling for mixtures.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure, Connectivity | Low to Medium | mg | Provides detailed structural information for unambiguous identification.[9] | Lower sensitivity compared to MS, requires pure samples for simple spectra.[7] |
| Infrared (IR) Spectroscopy | Functional Groups | High | µg to mg | Quick and non-destructive method for confirming the presence of key functional groups (e.g., B-O, O-H).[10] | Does not provide molecular weight information. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data. The following are representative methodologies for the analysis of this compound derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is a general guideline for the direct infusion analysis of this compound derivatives.
-
Sample Preparation: Prepare a stock solution of the derivative at 1 mg/mL in methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) to facilitate ionization.[1]
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.
-
Set the mass range to scan from m/z 100 to 1000.
-
Optimize key source parameters such as capillary voltage, cone voltage, and source temperature to achieve optimal signal intensity and minimize in-source fragmentation or adduct formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of boronic acids, derivatization is necessary for GC-MS analysis. Silylation is a common approach.
-
Derivatization (Silylation):
-
In a clean, dry vial, dissolve approximately 1 mg of the this compound derivative in 200 µL of a dry, aprotic solvent such as pyridine or acetonitrile.
-
Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
-
Visualization of Workflows and Concepts
Graphical representations of experimental workflows and logical relationships can aid in understanding the analytical processes.
Interpreting Mass Spectra of Boronic Acid Derivatives
A key aspect of mass spectrometry is the interpretation of the resulting spectrum. For this compound derivatives, several features should be considered:
-
Molecular Ion Peak ([M]⁺, [M+H]⁺, or [M-H]⁻): This is the primary peak of interest for mass confirmation. High-resolution mass spectrometry can provide the accurate mass and help determine the elemental composition.
-
Isotope Pattern: Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). This results in a characteristic isotopic pattern for boron-containing fragments, which can aid in their identification.
-
Fragmentation Patterns:
-
Loss of Water ([M+H - H₂O]⁺): Dehydration is a common fragmentation pathway for boronic acids.[10]
-
Loss of the Boronic Acid Group: Cleavage of the C-B bond can occur.
-
Fragmentation of Substituents: The fragmentation pattern will also be influenced by the nature of other substituents on the pyridine ring. Understanding common fragmentation patterns of different functional groups is crucial for structural elucidation.[7]
-
By carefully selecting the appropriate mass spectrometry technique and experimental conditions, researchers can reliably confirm the molecular mass of this compound derivatives, a critical step in advancing drug discovery and materials science research. For unambiguous structure elucidation, a combination of mass spectrometry with NMR spectroscopy is often the most powerful approach.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. sciex.com [sciex.com]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Synthesized Compounds: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the rigorous assessment of a synthesized compound's purity is a cornerstone of reliable and reproducible results. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this critical analysis. However, a landscape of advanced analytical techniques now offers compelling alternatives, each with distinct advantages. This guide provides an objective comparison of HPLC with Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Gas Chromatography (GC), supported by experimental data and detailed protocols to inform your selection of the most appropriate method.
Quantitative Performance Comparison
The choice of an analytical technique for purity assessment is a multi-faceted decision, balancing the need for accuracy, speed, and sensitivity against practical considerations like cost and sample compatibility. The following table summarizes key performance metrics for HPLC and its primary alternatives.
| Feature | HPLC | UPLC | SFC | CE | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on the same principle as HPLC but utilizes smaller particle size columns and higher pressures.[1][2] | Separation using a supercritical fluid (typically CO2) as the mobile phase.[3] | Separation of charged molecules in a capillary based on their electrophoretic mobility.[4][5] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[6][7] |
| Typical Resolution | Good to High | Very High[8] | High to Very High | Very High | Very High |
| Analysis Time | 10 - 60 minutes[7] | < 10 minutes[1] | 3 - 5 times faster than HPLC[9] | Fast | Minutes to seconds for volatile compounds[7] |
| Sensitivity (LOD) | ~0.01%[6] | 3-10 times lower than HPLC[2] | High | Moderate to High (analyte dependent) | ~0.005%[6] |
| Solvent Consumption | High | Significantly lower than HPLC[1] | Very Low (uses CO2)[3] | Very Low | Low (uses carrier gas) |
| Sample Volume | Moderate | Low | Low | Very Low | Low |
| Compound Applicability | Wide range of non-volatile and thermally stable compounds.[10] | Same as HPLC. | Chiral and achiral, polar and non-polar compounds.[3] | Charged molecules (ions, proteins, nucleic acids).[4][5] | Volatile and thermally stable compounds.[6][7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving accurate and reproducible purity assessments. Below are methodologies for each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reversed-phase HPLC method for the purity determination of a synthesized compound.
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of the main compound in a suitable solvent to create a stock solution of known concentration.
-
Accurately weigh and dissolve the synthesized compound in the same solvent to a similar concentration.
-
Filter both solutions through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution profile as determined during method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength appropriate for the analyte.
-
Injection Volume: 10 µL.
-
-
Analysis Sequence:
-
Inject a blank (solvent) to assess the baseline.
-
Inject the reference standard to determine the retention time and peak area of the main compound.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Ultra-Performance Liquid Chromatography (UPLC) Protocol
This protocol is for the rapid purity analysis of a synthesized small molecule.
-
Mobile Phase Preparation: Prepare filtered and degassed mobile phases, for instance, Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Sample Preparation:
-
Dissolve the synthesized compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).[11]
-
Mobile Phase: A rapid gradient, for example, 5% to 95% B over 2-5 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV-Vis/PDA detector and/or Mass Spectrometer (MS).
-
Injection Volume: 1-2 µL.
-
-
Analysis and Data Processing: Follow a similar procedure to HPLC for data acquisition and purity calculation, leveraging the higher resolution for better impurity detection.
Supercritical Fluid Chromatography (SFC) Protocol for Achiral Analysis
This protocol describes a general method for the achiral purity assessment of a synthesized compound.
-
Mobile Phase Preparation: The primary mobile phase is supercritical CO2. A modifier, such as methanol, is used to adjust the mobile phase strength.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or a stronger organic solvent if necessary, to a concentration of about 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A suitable achiral stationary phase (e.g., silica, 2-ethylpyridine).[12]
-
Mobile Phase: A gradient of methanol in CO2.
-
Flow Rate: 2 - 4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV/PDA detector.
-
-
Analysis and Data Processing: The analysis is significantly faster than HPLC.[13] Data is processed similarly to determine purity based on peak area percentages.
Capillary Electrophoresis (CE) Protocol
This protocol outlines a general procedure for the purity analysis of a charged small molecule.
-
Electrolyte and Sample Preparation:
-
Prepare and filter (0.22 µm) the background electrolyte (BGE), for example, a phosphate or borate buffer at a specific pH.[4]
-
Dissolve the sample in the BGE or a compatible solvent to a concentration of 0.1-1.0 mg/mL and filter.
-
-
Capillary Conditioning:
-
Flush the capillary sequentially with 0.1 M NaOH, deionized water, and the BGE.[4]
-
-
Electrophoretic Conditions:
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50-60 cm total length).
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detector at an appropriate wavelength.
-
-
System Suitability and Analysis:
-
Perform a system suitability test to ensure adequate resolution and repeatability.
-
Inject the sample and record the electropherogram.
-
Calculate purity based on the corrected peak areas.
-
Gas Chromatography (GC) Protocol
This protocol is for the purity assessment of a volatile synthesized compound.
-
Carrier Gas and Sample Preparation:
-
Use a high-purity carrier gas such as helium or hydrogen.
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: A capillary column with a stationary phase appropriate for the analyte's polarity (e.g., DB-5, DB-WAX).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
-
Oven Temperature Program: A temperature gradient to ensure separation of components with different boiling points.
-
Carrier Gas Flow: Constant flow or constant pressure mode.
-
Injection: Split or splitless injection depending on the sample concentration.
-
-
Analysis and Data Processing: The resulting chromatogram is analyzed to determine the peak areas, and the purity is calculated.
Visualizing Workflows and Decision Making
The selection of an appropriate purity assessment method is a critical decision in the analytical workflow. The following diagrams, generated using Graphviz, illustrate a general experimental workflow and a decision-making tree to guide this selection process.
A generalized workflow for the purity assessment of a synthesized compound.
A decision tree for selecting the appropriate analytical method for purity assessment.
Conclusion
While HPLC remains a robust and widely applicable technique for the purity assessment of synthesized compounds, modern alternatives offer significant advantages in terms of speed, resolution, sensitivity, and environmental impact. UPLC provides a direct evolution of HPLC with enhanced performance. SFC stands out as a "green" and rapid technique, particularly powerful for chiral separations. CE offers a unique separation mechanism for charged molecules, and GC remains the undisputed choice for volatile compounds. A thorough understanding of the compound's properties and the analytical requirements is paramount in selecting the most suitable method. For comprehensive purity profiling, employing orthogonal techniques is often the most rigorous approach, ensuring the quality and reliability of research and development outcomes.
References
- 1. rjptonline.org [rjptonline.org]
- 2. biomedres.us [biomedres.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01224C [pubs.rsc.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chromatographytoday.com [chromatographytoday.com]
A Comparative Study: 4-Fluoropyridine-3-boronic Acid vs. its Chloro-Analogue in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel compounds is a critical decision that dictates the efficiency, yield, and ultimately the success of a research campaign. Pyridine boronic acids are pivotal reagents in modern organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of 4-Fluoropyridine-3-boronic acid and its chloro-analogue, 4-Chloropyridine-3-boronic acid, offering insights into their properties and reactivity to aid in the selection of the optimal reagent for specific research applications.
The electronic nature of the halogen substituent on the pyridine ring significantly influences the reactivity of these boronic acids. Fluorine, being more electronegative than chlorine, imparts distinct electronic properties to the pyridine ring, which can affect the efficiency of cross-coupling reactions. This comparative study will delve into the physicochemical properties, synthesis, and application of these two valuable synthetic intermediates, supported by experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and 4-Chloropyridine-3-boronic acid is presented below. While both compounds share a similar core structure, the difference in the halogen substituent leads to variations in their molecular weight and potentially their stability and solubility.
| Property | This compound | 4-Chloropyridine-3-boronic acid |
| Molecular Formula | C₅H₅BFNO₂ | C₅H₅BClNO₂ |
| Molecular Weight | 140.91 g/mol [1][2] | 157.36 g/mol |
| CAS Number | 860626-80-8[1] | 452972-15-5[3] |
| Appearance | White to off-white solid | White to off-white solid |
| Purity | Typically ≥95% | Typically ≥95% |
Reactivity in Suzuki-Miyaura Cross-Coupling: An Objective Analysis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures prevalent in many pharmaceutical agents. The performance of this compound and its chloro-analogue in this reaction is of paramount importance to synthetic chemists.
The electron-withdrawing nature of the halogen atom influences the reactivity of the boronic acid. Fluorine's strong inductive effect is expected to decrease the electron density of the pyridine ring to a greater extent than chlorine. This can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle. Generally, electron-deficient boronic acids can sometimes exhibit slower reaction rates or require more optimized conditions to achieve high yields compared to their more electron-rich counterparts.[4]
Experimental Protocols
Detailed methodologies for the synthesis of the parent halopyridines and a general protocol for their application in Suzuki-Miyaura cross-coupling are provided below.
Synthesis of 4-Halopyridines
Synthesis of 4-Fluoropyridine:
4-Fluoropyridine can be synthesized from 4-aminopyridine via a Balz-Schiemann reaction.[7]
-
Step 1: Diazotization. 4-Aminopyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled, and a solution of sodium nitrite (NaNO₂) is added slowly while maintaining a low temperature to form the diazonium salt.
-
Step 2: Thermal Decomposition. The resulting diazonium tetrafluoroborate salt is then carefully heated, leading to the decomposition and formation of 4-fluoropyridine.
-
Step 3: Isolation and Purification. The product is isolated by extraction and purified by distillation. It is important to note that 4-fluoropyridine can be unstable in the presence of water, potentially leading to the formation of byproducts.[7][8]
Synthesis of 4-Chloropyridine:
4-Chloropyridine can be synthesized from pyridine through chlorination.[9][10]
-
Step 1: Reaction with a Chlorinating Agent. Pyridine is reacted with a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).
-
Step 2: Heating. The reaction mixture is heated to promote the chlorination reaction.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is carefully quenched and the product is isolated by extraction and purified by distillation. The hydrochloride salt of 4-chloropyridine is often more stable for storage.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the cross-coupling of 4-halopyridine-3-boronic acids with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Materials:
-
4-Halopyridine-3-boronic acid (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
-
Procedure:
-
To a reaction vessel, add the 4-halopyridine-3-boronic acid, aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the synthesis of the boronic acids and their application in a Suzuki-Miyaura coupling reaction.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 3-fluoropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Chloropyridine-3-boronic acid pinacol ester | [frontierspecialtychemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
The Strategic Placement of Fluorine: A Comparative Guide to the Biological Activity of Fluorinated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into a molecular scaffold is a widely utilized strategy in medicinal chemistry to enhance a compound's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1] Among the various heterocyclic scaffolds, pyridine and its derivatives are of particular interest due to their prevalence in numerous biologically active compounds. This guide provides a comparative analysis of how the position of a fluorine atom on the pyridine ring—at the 2, 3, or 4-position—can profoundly impact the biological activity of the resulting derivatives. This analysis is supported by quantitative data from various studies and detailed experimental protocols for key biological assays.
Comparative Analysis of Biological Activity
The biological activity of fluorinated pyridine derivatives is highly dependent on the position of the fluorine atom. This is evident across a range of therapeutic areas, including oncology, infectious diseases, and the inhibition of protein kinases. The following sections present a compilation of data from various studies, highlighting these structure-activity relationships (SAR).
Disclaimer: The data presented in the following tables are compiled from different research articles. Direct comparison of absolute values (e.g., IC50, MIC) should be approached with caution, as experimental conditions may vary between studies. The primary purpose is to illustrate the trend of how positional isomerism affects biological activity.
Anticancer Activity
The position of fluorine on the pyridine ring can dramatically alter the cytotoxic effects of pyridine derivatives against various cancer cell lines. The electron-withdrawing nature of fluorine can modulate the electronic properties of the pyridine ring, influencing its interaction with biological targets.
Table 1: Comparative Anticancer Activity (IC50) of Fluorinated Pyridine Derivatives
| Compound/Derivative Class | Fluorine Position | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridinyl-Oxazolidinone Derivative | 3-Fluoro | A549 (Lung) | 18.5 | [2] |
| Pyridinyl-Oxazolidinone Derivative | 3-Fluoro | MCF-7 (Breast) | 25.6 | [2] |
| 4-(2-Fluorophenoxy)pyridine Derivative | 4-(2-F -phenoxy) | MOLM-13 (Leukemia) | 0.015 | [3] |
| Pyrido[2,3-d]pyrimidinone Derivative | 2-Fluoro (on phenyl) | PC-3 (Prostate) | 7.12 | [4] |
| Pyrido[2,3-d]pyrimidinone Derivative | 4-Fluoro (on phenyl) | PC-3 (Prostate) | 9.26 | [4] |
Note: In some cases, the fluorine is on a phenyl substituent of the pyridine derivative, which also influences activity.
Antimicrobial Activity
The strategic placement of fluorine can enhance the antimicrobial potency of pyridine derivatives. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent.
Table 2: Comparative Antimicrobial Activity (MIC) of Fluorinated Pyridine Derivatives
| Compound/Derivative Class | Fluorine Position | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(5-Fluoropyridin-3-yl)-oxazolidinone | 3-Fluoro | Staphylococcus aureus | 0.25 | [2] |
| 3-(5-Fluoropyridin-3-yl)-oxazolidinone | 3-Fluoro | Enterococcus faecalis | 1 | [2] |
| Arylfluoronaphthyridine | 6-Fluoro | Staphylococcus aureus | 0.1 | [5] |
| Arylfluoronaphthyridine | 6-Fluoro | Escherichia coli | 0.2 | [5] |
Kinase Inhibitory Activity
Protein kinases are critical targets in drug discovery, particularly in oncology. The position of fluorine on a pyridine-containing kinase inhibitor can significantly affect its binding affinity and inhibitory potency.
Table 3: Comparative Kinase Inhibitory Activity (IC50) of Fluorinated Pyridine Derivatives
| Compound/Derivative Class | Fluorine Position | Target Kinase | IC50 (nM) | Reference |
| 4-(2-Fluorophenoxy)pyridine | 4-(2-F -phenoxy) | FLT3-ITD | 1.2 | [3] |
| Pyrrolo[2,3-b]pyridine | 2-(4-F -phenyl) | p38 | 6 | [6] |
| 1H-Pyrazolo[3,4-b]pyridine | 4-(4-F -phenyl) | FGFR1 | 0.5 | [7] |
Experimental Protocols
To ensure the reproducibility and accuracy of the biological data, detailed experimental protocols are essential. The following are methodologies for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of bacteria. The lowest concentration that shows no turbidity is the MIC.
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: A kinase, its substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified.
Procedure (Example using a generic luminescence-based assay):
-
Assay Setup: In a 384-well plate, add the kinase, a specific peptide substrate, and the test compound at various concentrations in an appropriate assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., a luciferase-based reagent that measures the remaining ATP). The luminescence signal is inversely proportional to the kinase activity.
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Conclusion
The position of a fluorine atom on a pyridine ring is a critical determinant of the molecule's biological activity. As demonstrated by the compiled data, a simple positional change can lead to significant differences in anticancer, antimicrobial, and kinase inhibitory potency. This guide underscores the importance of a systematic exploration of positional isomers during the lead optimization phase of drug discovery. The provided experimental protocols offer a standardized framework for evaluating the biological activity of novel fluorinated pyridine derivatives, facilitating the identification of promising new therapeutic candidates. Researchers and drug development professionals are encouraged to consider the profound impact of fluorine's positional chemistry in the design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Stability-Reactivity Tug-of-War: A Comparative Guide to Boronic Acids and Boronic Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision in the planning of cross-coupling reactions. This guide provides an in-depth comparison of the reactivity and stability of boronic acids versus their corresponding boronic esters, supported by experimental data and detailed protocols, to facilitate an informed choice for your synthetic needs.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the organoboron reagent, typically a boronic acid or a boronic ester. The choice between these two classes of reagents involves a fundamental trade-off between reactivity and stability, a factor that can significantly influence reaction outcomes, yields, and overall practicality.[1][2]
Generally, boronic acids are considered more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings.[1][2][3] This heightened reactivity is often ascribed to the Lewis acidity of the boronic acid, which is thought to facilitate the crucial transmetalation step in the catalytic cycle.[1][2] However, this reactivity comes at the cost of lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are prone to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and reduce reaction yields.[1][2]
Conversely, boronic esters, with the pinacol esters being a prominent example, offer substantially enhanced stability.[1][2][4] They are frequently crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1][2] This robustness makes them particularly advantageous in multi-step syntheses and for use in high-throughput screening applications. The compromise for this stability is often a reduced reaction rate compared to the parent boronic acid.[1][2]
A long-standing debate in the field has been whether boronic esters act as direct coupling partners or first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions.[2][5] However, a growing body of evidence, including structural, kinetic, and computational studies, has demonstrated that boronic esters can and do undergo direct transmetalation without prior hydrolysis.[5][6][7][8]
Quantitative Performance Comparison
The following table summarizes quantitative data from various studies, offering a direct comparison of the performance of boronic acids and different boronic esters in the Suzuki-Miyaura cross-coupling reaction. The data highlights the nuances of reactivity beyond the general stability-reactivity trade-off.
| Boron Reagent Type | Substrate Example | Relative Rate of Transmetalation (approx.) | Yield (%) | Reaction Time (h) | Key Observations |
| Boronic Acid | 4-Fluorophenylboronic acid | 1 | - | ~1.2 | Generally the most reactive species.[9] |
| Pinacol Boronic Ester | 4-Fluorophenylboronic acid pinacol ester | Less reactive than boronic acid | - | ~5.5 | Sterically hindered, leading to slower reaction rates.[5][10] |
| Neopentyl Glycol Boronic Ester | 4-Fluorophenylboronic acid neopentyl glycol ester | Less reactive than boronic acid | - | ~0.3 | Found to be more reactive than the corresponding pinacol ester in some cases.[9] |
| Catechol Boronic Ester | 4-Fluorophenylboronic acid catechol ester | ~5.0 times faster than boronic acid | - | - | Electron-deficient ester that can lead to a rate increase compared to the boronic acid.[5] |
| Ethylene Glycol Boronic Ester | 4-Fluorophenylboronic acid ethylene glycol ester | ~23 times faster than boronic acid | - | - | Electron-rich ester that significantly enhances the rate of transmetalation.[5] |
| Boroxine | 4-Fluorophenylboroxine | ~9.33 times faster than boronic acid | - | - | Anhydride of boronic acid, shows enhanced reactivity.[5] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle highlights the key steps of oxidative addition, transmetalation, and reductive elimination. Both boronic acids and boronic esters enter the cycle at the transmetalation step, though the exact nature of the active boron species (free boronic acid, boronate salt, or the boronic ester itself) can depend on the specific reaction conditions and the nature of the ester.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a boronic acid and a boronic ester. These can be adapted for specific substrates and catalyst systems.
General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with a Boronic Ester
This protocol is adapted for the use of a boronic ester, often a pinacol ester.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Anhydrous 1,4-Dioxane or Toluene, 5 mL)
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, arylboronic acid pinacol ester, palladium catalyst, and base.[11]
-
The flask is sealed and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.[11]
-
Anhydrous solvent is added via syringe, and the mixture is degassed by sparging with the inert gas for 10-15 minutes.[11]
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously overnight.[11]
-
After cooling to room temperature, the reaction is monitored for completion (TLC, GC/LC-MS).
-
The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst, and the filtrate is concentrated in vacuo.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Conclusion
The decision to use a boronic acid or a boronic ester in a Suzuki-Miyaura cross-coupling reaction is a nuanced one that depends on the specific requirements of the synthesis. Boronic acids offer higher reactivity, which can be advantageous for rapid bond formation. However, their inherent instability can be a significant drawback. Boronic esters provide a stable, easy-to-handle alternative, often leading to more reproducible and higher isolated yields in complex syntheses, albeit sometimes at the cost of longer reaction times.[1] Recent mechanistic studies have shown that boronic esters can be highly reactive in their own right, with their reactivity being tunable through the electronic and steric properties of the diol backbone.[5] Ultimately, an understanding of the stability-reactivity trade-off, coupled with the specific context of the synthetic problem, will guide the rational selection of the optimal organoboron reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to the Lewis Acidity of Fluorinated Phenylboronic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the phenyl ring of boronic acids significantly enhances their Lewis acidity, a critical parameter influencing their application in catalysis, chemical sensing, and drug development. This guide provides a comparative analysis of the Lewis acidity of various fluorinated phenylboronic compounds, supported by experimental data and detailed methodologies.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of boronic acids is commonly quantified by their pKa values, with a lower pKa indicating a stronger acid. Other measures include the Gutmann-Beckett Acceptor Number (AN) and computationally determined Fluoride Ion Affinity (FIA). The following table summarizes the pKa values for a range of fluorinated phenylboronic acids, demonstrating the impact of the number and position of fluorine substituents on acidity. Unsubstituted phenylboronic acid has a pKa of 8.86.[1]
| Compound | pKa (in water) | Reference |
| Phenylboronic acid | 8.86 | [1] |
| 2-Fluorophenylboronic acid | 8.77 | [1] |
| 3-Fluorophenylboronic acid | 8.43 | [1] |
| 4-Fluorophenylboronic acid | 8.77 | [1] |
| 2,3-Difluorophenylboronic acid | 7.91 | [1] |
| 2,4-Difluorophenylboronic acid | 7.82 | [1] |
| 2,5-Difluorophenylboronic acid | 7.73 | [1] |
| 2,6-Difluorophenylboronic acid | 7.08 | [1] |
| 3,4-Difluorophenylboronic acid | 8.12 | [1] |
| 3,5-Difluorophenylboronic acid | 7.81 | [1] |
| 2,3,4-Trifluorophenylboronic acid | 7.35 | [1] |
| 2,3,5-Trifluorophenylboronic acid | 7.19 | [1] |
| 2,3,6-Trifluorophenylboronic acid | 6.82 | [1] |
| 2,4,5-Trifluorophenylboronic acid | 7.23 | [1] |
| 2,4,6-Trifluorophenylboronic acid | 6.58 | [1] |
| 3,4,5-Trifluorophenylboronic acid | 7.50 | [1] |
| 2,3,4,5-Tetrafluorophenylboronic acid | 6.70 | [1] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [1] |
| 2,3,5,6-Tetrafluorophenylboronic acid | 6.42 | [1] |
| Pentafluorophenylboronic acid | 6.99 | [1] |
The data clearly shows that increasing the number of fluorine substituents generally leads to a decrease in the pKa value, thereby increasing the Lewis acidity. The position of the fluorine atoms also plays a crucial role, with ortho-substitution often having a more pronounced effect.
Experimental Protocols
Accurate determination of Lewis acidity is paramount for the reliable comparison of different compounds. Below are detailed methodologies for the key experimental techniques cited.
Potentiometric Titration for pKa Determination
This method involves the titration of the boronic acid with a standardized base, monitoring the pH change to determine the acid dissociation constant.
Materials:
-
Calibrated pH meter and electrode
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Fluorinated phenylboronic acid sample
-
Solvent (e.g., deionized water, or a mixed solvent system like water/dioxane for less soluble compounds)
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the fluorinated phenylboronic acid in a known volume of the chosen solvent to create a solution of known concentration.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add the standardized NaOH solution from the buret in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectrophotometric Determination of pKa
This technique is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Materials:
-
UV-Vis spectrophotometer
-
A series of buffer solutions with known pH values
-
Stock solution of the fluorinated phenylboronic acid in a suitable solvent
-
Cuvettes
Procedure:
-
Spectrum of Acidic and Basic Forms: Prepare two solutions of the boronic acid: one in a highly acidic buffer (to ensure it is fully protonated) and one in a highly basic buffer (to ensure it is fully deprotonated). Record the UV-Vis absorbance spectrum for each to identify the wavelengths of maximum absorbance for both the acidic and basic forms.
-
Sample Preparation in Buffers: Prepare a series of solutions by adding a small, constant amount of the boronic acid stock solution to a range of buffers with different, precisely known pH values.
-
Absorbance Measurement: Measure the absorbance of each buffered solution at the wavelength of maximum absorbance of either the acidic or basic form.
-
Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the boronic acid.
Gutmann-Beckett Method for Acceptor Number (AN) Determination
This method provides a measure of the Lewis acidity of a compound in a non-aqueous solvent by using a probe molecule, triethylphosphine oxide (Et3PO), and ³¹P NMR spectroscopy.[2]
Materials:
-
NMR spectrometer capable of ³¹P detection
-
Triethylphosphine oxide (Et3PO)
-
Fluorinated phenylboronic compound
-
Anhydrous, non-coordinating solvent (e.g., deuterated dichloromethane, CD₂Cl₂)
-
NMR tubes
Procedure:
-
Reference Spectrum: Prepare a solution of Et3PO in the chosen solvent and record its ³¹P NMR spectrum. The chemical shift of free Et3PO serves as the reference.
-
Sample Preparation: In an NMR tube, prepare a solution containing a known concentration of the fluorinated phenylboronic compound and Et3PO in the same solvent.
-
NMR Measurement: Record the ³¹P NMR spectrum of the sample solution. The interaction between the Lewis acidic boronic acid and the Lewis basic oxygen of Et3PO will cause a downfield shift in the ³¹P signal.
-
Calculation of Acceptor Number (AN): The AN is calculated based on the change in the ³¹P chemical shift (Δδ) relative to a defined scale where SbCl₅ in 1,2-dichloroethane has an AN of 100.[2]
Visualizations
The following diagrams illustrate key concepts related to the Lewis acidity of fluorinated phenylboronic acids.
Caption: Equilibrium of a fluorinated phenylboronic acid in aqueous solution and its interaction with diols.
Caption: Experimental workflows for pKa determination of fluorinated phenylboronic acids.
References
A Comparative Guide to Spectroscopic Methods for the Characterization of Organoboron Compounds
For Researchers, Scientists, and Drug Development Professionals
The unique electronic properties and versatile reactivity of organoboron compounds have established them as indispensable building blocks in organic synthesis, catalysis, and medicinal chemistry. As novel organoboron-containing molecules are designed and synthesized, their thorough characterization is paramount to confirm their structure, purity, and stability. This guide provides an objective comparison of the most common spectroscopic methods employed for the characterization of these compounds, supported by experimental data and detailed protocols.
At a Glance: Comparison of Spectroscopic Techniques
The selection of an appropriate analytical technique is contingent on the specific information required. While Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for detailed structural elucidation in solution, a combination of methods is often necessary for unambiguous characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, electronic environment of nuclei (¹H, ¹¹B, ¹³C), stereochemistry. | Provides the most comprehensive structural information in solution. ¹¹B NMR is directly sensitive to the boron environment. | Quadrupolar nature of boron can lead to broad signals. Sensitivity can be an issue for low-concentration samples. |
| IR Spectroscopy | Presence of specific functional groups and bond types (e.g., B-O, B-C, B-N). | Rapid and non-destructive. Excellent for identifying key functional groups. | Provides limited information on the overall molecular framework. Spectra can be complex and difficult to interpret fully. |
| Mass Spectrometry | Molecular weight and elemental composition. Structural information from fragmentation patterns. | High sensitivity. Isotopic pattern of boron is highly diagnostic. | Can be a destructive technique. Some compounds may not ionize well. |
| UV-Vis Spectroscopy | Information on electronic transitions, particularly in conjugated systems. | Useful for chromophoric organoboron compounds. Can be used for quantitative analysis. | Not universally applicable; requires a UV-Vis active chromophore. Provides limited structural information. |
| X-ray Crystallography | Definitive three-dimensional molecular structure in the solid state, including bond lengths and angles. | Provides an unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the structure in solution. |
In-Depth Analysis and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the characterization of organoboron compounds in solution. Multinuclear NMR experiments, particularly ¹H, ¹³C, and ¹¹B NMR, provide a wealth of information about the molecular structure.
¹¹B NMR Spectroscopy: Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance). ¹¹B is the more commonly observed nucleus due to its higher natural abundance and smaller quadrupole moment, which results in sharper lines.[1] The chemical shift of ¹¹B is highly sensitive to the coordination number and the nature of the substituents on the boron atom.
Table 1: Typical ¹¹B NMR Chemical Shift Ranges for Common Organoboron Compounds
| Class of Organoboron Compound | Coordination Number | Typical ¹¹B Chemical Shift (δ, ppm) relative to BF₃·OEt₂ |
| Trialkylboranes (R₃B) | 3 | +80 to +90 |
| Boronic Acids (RB(OH)₂) | 3 | +27 to +33 |
| Boronic Esters (RB(OR)₂) | 3 | +20 to +35 |
| Boroxines ((RBO)₃) | 3 | +30 to +36 |
| Triarylboranes (Ar₃B) | 3 | +60 to +70 |
| Tetraorganoborates (R₄B⁻) | 4 | -15 to -22 |
| Borohydrides (BH₄⁻) | 4 | -45 to -26 |
| Amine-Borane Adducts (R₃N·BH₃) | 4 | -30 to 0 |
Data compiled from various sources.[2][3]
¹H and ¹³C NMR Spectroscopy: These techniques provide information about the organic framework of the molecule. A key feature in the ¹H and ¹³C NMR spectra of organoboron compounds is the broadening of signals for nuclei in close proximity to the boron atom. This is due to scalar coupling to the quadrupolar boron nucleus, which is often unresolved and leads to signal broadening.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific bonds and functional groups in organoboron compounds. The vibrational frequencies of bonds involving boron are characteristic and can confirm the successful outcome of a synthesis.
Table 2: Characteristic IR Absorption Frequencies for Bonds in Organoboron Compounds
| Bond | Vibrational Mode | **Characteristic Frequency (cm⁻¹) ** | Intensity |
| B-C | Stretch | 1200 - 1130 | Medium-Strong |
| B-O | Stretch | 1380 - 1310 | Strong |
| B-N | Stretch | 1500 - 1300 | Strong |
| B-H (terminal) | Stretch | 2600 - 2200 | Strong |
| B-H (bridging) | Stretch | 2200 - 1500 | Medium |
| O-H (in Boronic Acids) | Stretch | 3400 - 3200 | Broad, Strong |
Data compiled from various sources.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental formula of an organoboron compound. A characteristic feature of the mass spectra of boron-containing compounds is the isotopic pattern arising from the two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). This distinctive pattern can be used to confirm the presence and number of boron atoms in a molecule or fragment. Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of organoboron compounds.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is applicable to organoboron compounds that possess a chromophore, such as those containing conjugated π-systems. The absorption of UV or visible light corresponds to electronic transitions within the molecule. While not a primary tool for general structural elucidation, it is valuable for studying the electronic properties of specific classes of organoboron compounds and for quantitative analysis based on the Beer-Lambert law.[5][6]
Experimental Protocols
¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the organoboron compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube. For high-quality spectra, particularly to minimize the broad background signal from borosilicate glass, the use of quartz NMR tubes is highly recommended.[1][7]
-
Instrument Setup:
-
Use a spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.
-
Reference the spectrum externally to a sealed capillary containing BF₃·OEt₂ in the same solvent or internally by setting the solvent residual peak. The chemical shift of BF₃·OEt₂ is defined as 0 ppm.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum to simplify the spectrum and improve the signal-to-noise ratio.
-
Due to the quadrupolar nature of ¹¹B and often short relaxation times, a short acquisition time and a short relaxation delay are typically sufficient.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential line broadening of 1-5 Hz to improve the signal-to-noise ratio of the typically broad signals.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
If a significant background signal from the NMR tube is present, processing techniques such as left-shifting the FID or using a spin-echo pulse sequence during acquisition can help to suppress it.[7]
-
Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation:
-
Solids: Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Liquids: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the characteristic absorption peaks.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the organoboron compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[6]
-
The addition of a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) may be necessary to promote ionization, depending on the nature of the analyte.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal for the analyte.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the compound's ability to be protonated/adducted or deprotonated.
-
Scan over a mass range appropriate for the expected molecular weight of the compound.
-
-
Data Processing:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).
-
Analyze the isotopic pattern of the molecular ion and major fragments to confirm the presence and number of boron atoms. Software tools can be used to simulate the theoretical isotopic pattern for comparison with the experimental data.
-
Visualizing the Workflow and Concepts
The following diagrams illustrate the general workflow for characterizing organoboron compounds and the complementary nature of the information provided by different spectroscopic techniques.
Caption: General workflow for the characterization of a new organoboron compound.
Caption: Complementary information from different spectroscopic methods.
References
- 1. Boron NMR [chem.ch.huji.ac.il]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. science-and-fun.de [science-and-fun.de]
- 4. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. NMR Protocols [nmr.chem.ucsb.edu]
Safety Operating Guide
Proper Disposal of 4-Fluoropyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 4-Fluoropyridine-3-boronic acid (CAS No. 860626-80-8), ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Summary
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with soap and water.[2][3] |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[2][3] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340+P312: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3] |
Detailed Disposal Protocol
The proper disposal of this compound should be managed as a solid organic chemical waste stream. Adherence to institutional and local regulations is paramount.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Safety Goggles: To protect from potential dust particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and compliant chemical waste management.
-
Designate a Waste Container: Use a clearly labeled, sealable container for "Solid Organic Chemical Waste." The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).
-
Original Containers: Whenever possible, dispose of the chemical in its original container, ensuring the label is intact and legible.
-
Contaminated Materials: Any materials, such as weigh boats, gloves, or paper towels, that are contaminated with this compound must also be placed in the designated solid chemical waste container.[4][5] Do not dispose of these items in the regular trash.
-
Avoid Mixing: Do not mix this compound with other incompatible waste streams, such as strong oxidizers, acids, or bases.[6][7]
Step 3: Labeling and Storage
Accurate labeling is a critical regulatory requirement.
-
Attach a Hazardous Waste Label: As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.[4][8]
-
Complete the Label: Fill out all required information on the label, including the full chemical name ("this compound"), concentration, and the date accumulation started.
-
Secure Storage: Keep the waste container tightly sealed when not in use.[6][8] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic and incompatible materials.[8][9] The SAA should be at or near the point of waste generation.
Step 4: Arranging for Pickup and Disposal
-
Request Pickup: Once the waste container is full or you are no longer generating this type of waste, arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal vendor.[8]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests. This may involve submitting an online form or contacting EH&S directly.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-fluoropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.es [fishersci.es]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. tamucc.edu [tamucc.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 4-Fluoropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-Fluoropyridine-3-boronic acid, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks and establishing a secure and efficient operational workflow.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent exposure. It is classified as causing skin and eye irritation and may also lead to respiratory irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3] Therefore, the stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5][6] | Protects against dust particles and chemical splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3][5] | Prevents skin contact and irritation.[3] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[3][7] For tasks with a higher risk of splashes, an impervious apron should be considered.[4] | Shields skin from accidental spills and contamination.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the solid, especially if dust may be generated.[4] All work with the solid should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4] | Prevents inhalation of harmful dust.[3] |
| Footwear | Closed-toe shoes. | Required at all times in the laboratory to protect against spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to post-handling.
Detailed Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Method |
| Solid Waste | Collect in a labeled and sealed container for hazardous waste disposal.[7] |
| Contaminated Materials | Any materials, such as filter paper or gloves, that are contaminated with the compound should be placed in a sealed and labeled container for hazardous waste disposal.[7] |
| Small Quantities of Aqueous Waste | For small quantities, neutralization with a mild base to a pH between 5.5 and 9.0 may be possible, followed by flushing down the sanitary sewer with copious amounts of water, if permitted by your institution and local regulations .[7] It is imperative to confirm that this practice is permitted by your institution and local wastewater authority.[7] |
| Large Quantities | Collection for hazardous waste disposal is the recommended method for large quantities.[7] |
Disposal Decision Workflow:
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[2][3] |
| Ingestion | Clean mouth with water. Get medical attention.[6] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
